Propanil-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,3-pentadeuterio-N-(3,4-dichlorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFULEKSKNZEWOE-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)NC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Manufacturing of Propanil-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and manufacturing of Propanil-d5, an isotopically labeled analog of the widely used herbicide Propanil. This document details the chemical principles, experimental protocols, and data pertinent to the preparation of this compound, intended for use in research, development, and as an internal standard in analytical studies.
Introduction
Propanil, chemically known as N-(3,4-dichlorophenyl)propanamide, is a post-emergence herbicide effective against a variety of grasses and broad-leaved weeds.[1] The deuterated analog, this compound, in which the five hydrogen atoms of the propanoyl group are replaced with deuterium (B1214612), serves as a valuable tool in metabolic studies, environmental fate analysis, and as an internal standard for quantitative analysis by mass spectrometry. The presence of deuterium atoms provides a distinct mass signature, allowing for accurate differentiation and quantification of the analyte from its non-labeled counterpart.
The synthesis of this compound follows a well-established chemical pathway involving the acylation of 3,4-dichloroaniline (B118046) with a deuterated propanoylating agent. This guide will elaborate on the synthesis of the necessary precursors and the final coupling reaction to yield the desired labeled compound.
Synthesis Pathway
The manufacturing of this compound is a multi-step process that begins with the synthesis of two key precursors: 3,4-dichloroaniline and propanoyl-d5 chloride. These intermediates are then reacted to form the final product.
Synthesis of 3,4-Dichloroaniline
3,4-Dichloroaniline is a crucial aromatic amine intermediate. A common industrial method for its synthesis is the catalytic hydrogenation of 3,4-dichloronitrobenzene.[1]
Reaction:
This process typically employs a catalyst such as Raney nickel and is carried out under pressure.[1]
Synthesis of Propanoyl-d5 Chloride
The deuterated acylating agent, propanoyl-d5 chloride, is synthesized from commercially available propanoic acid-d5. The conversion of the carboxylic acid to the acyl chloride can be achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice.[2][3]
Reaction:
This reaction is typically performed in an inert solvent and may be facilitated by a catalytic amount of a tertiary amine.
Final Synthesis of this compound
The final step in the synthesis of this compound is the acylation of 3,4-dichloroaniline with propanoyl-d5 chloride. This is a nucleophilic acyl substitution reaction where the amino group of 3,4-dichloroaniline attacks the electrophilic carbonyl carbon of propanoyl-d5 chloride.
Reaction:
Experimental Workflow for this compound Synthesis
Logical Relationship of Purification Steps
References
Propanil-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Propanil-d5, a deuterated analog of the widely used herbicide Propanil. This document details its chemical properties, its application in analytical methodologies, and the biochemical pathways affected by its parent compound.
Core Compound Data
This compound serves as an invaluable internal standard for the quantitative analysis of Propanil in various matrices. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1398065-82-1 | [1] |
| Molecular Formula | C₉H₄D₅Cl₂NO | |
| Molecular Weight | 223.11 g/mol |
Analytical Applications and Experimental Protocols
This compound is predominantly utilized as an internal standard in analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the accuracy and precision of Propanil quantification. Stable isotope-labeled standards are considered the gold standard in quantitative analysis as they exhibit similar physicochemical properties to the analyte, effectively compensating for variations during sample preparation and analysis.
Experimental Protocol: Quantification of Propanil in Water Samples using LC-MS/MS with this compound Internal Standard
This protocol is adapted from established environmental chemistry methods for the analysis of Propanil in aqueous samples.
1. Objective: To accurately quantify the concentration of Propanil in surface and drinking water samples using an LC-MS/MS system with this compound as an internal standard.
2. Materials and Reagents:
-
Propanil analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
Glacial acetic acid
-
Syringe filters (0.45 µm)
-
Standard laboratory glassware (volumetric flasks, pipettes, autosampler vials)
3. Standard Preparation:
-
Stock Solutions: Prepare individual stock solutions of Propanil and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Propanil stock solution with a suitable solvent to cover the expected concentration range of the samples.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration. This solution will be added to all calibration standards and unknown samples.
4. Sample Preparation:
-
Collect water samples in clean glass containers.
-
Allow samples to reach room temperature.
-
For each sample, transfer a known volume (e.g., 10 mL) into a clean tube.
-
Spike each sample and calibration standard with a consistent volume of the this compound internal standard working solution.
-
If necessary, filter the samples through a 0.45 µm syringe filter into autosampler vials for analysis.[2]
5. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.0 mm, 3 µm particle size).[2]
-
Mobile Phase A: 0.1% acetic acid in water.[2]
-
Mobile Phase B: 0.1% acetic acid in methanol.[2]
-
Gradient Program: Optimized to achieve chromatographic separation of Propanil and its potential metabolites.
-
Injection Volume: 20 µL.
-
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ion Transitions (MRM):
-
Propanil (Quantifier): m/z 218.1 → 162.1
-
Propanil (Qualifier): m/z 218.1 → 127.2
-
This compound: Appropriate precursor and product ions for the deuterated standard would be selected based on its mass shift.
-
-
6. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Propanil to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of Propanil in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mechanism of Action: Signaling Pathway and Visualization
The herbicidal activity of Propanil, the parent compound of this compound, stems from its ability to inhibit photosynthesis in susceptible plants. Specifically, Propanil blocks the electron transport chain within Photosystem II (PSII), a critical component of the light-dependent reactions of photosynthesis.
Propanil binds to the D1 protein in the PSII complex, which prevents the binding of plastoquinone (B1678516) (PQ), the native electron acceptor. This blockage of electron flow leads to a cascade of events, including the cessation of ATP and NADPH production, which are essential for carbon fixation. The disruption of the electron transport chain also results in the formation of reactive oxygen species (ROS), which cause oxidative damage to cellular components and ultimately lead to cell death.
Caption: Propanil's mode of action via inhibition of Photosystem II.
Workflow for Propanil Analysis
The general workflow for the quantitative analysis of Propanil in environmental samples using this compound as an internal standard is depicted below.
Caption: General workflow for Propanil quantification using an internal standard.
References
Propanil-d5 Analytical Standard: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is a critical component of accurate and reliable quantitative analysis. This in-depth technical guide provides essential information on the commercial availability and application of Propanil-d5, a deuterated analytical standard for the herbicide Propanil.
Commercial Availability and Specifications
This compound is available from several reputable commercial suppliers of analytical reference materials. This deuterated standard is primarily used as an internal standard in chromatographic methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the quantification of Propanil in various matrices.
Key identifying information for this compound includes:
-
Molecular Weight: Approximately 223.11 g/mol
While the exact specifications for this compound can vary by supplier and batch, typical quality parameters are summarized in the table below. A Certificate of Analysis (CoA) is generally available from the supplier and should be consulted for lot-specific data.
| Parameter | Typical Specification |
| Chemical Purity | ≥98% |
| Isotopic Purity | ≥99 atom % D |
| Format | Neat solid or solution in a specified solvent |
| Available Sizes | 5 mg, 50 mg, or custom sizes may be available |
| Storage | Refer to the supplier's recommendation, typically at -20°C |
Table 1: Typical Specifications for this compound Analytical Standard.
Workflow for Selection and Use of this compound Analytical Standard
The following diagram illustrates a typical workflow for researchers from the point of identifying the need for a this compound standard to its final use in sample analysis.
Caption: Workflow for procuring and using this compound analytical standard.
Experimental Protocol: Quantification of Propanil using this compound Internal Standard
The following provides a generalized experimental protocol for the quantification of Propanil in an environmental sample (e.g., water) using this compound as an internal standard (IS) with LC-MS/MS. This protocol should be optimized based on the specific instrumentation and matrix being analyzed.
1. Materials and Reagents
-
Propanil analytical standard
-
This compound analytical standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
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Ultrapure water
-
Sample matrix (e.g., surface water)
2. Standard Preparation
-
This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound neat material and dissolve it in a precise volume of methanol to achieve the target concentration.
-
Propanil Stock Solution (e.g., 100 µg/mL): Prepare a stock solution of the non-labeled Propanil in the same manner.
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Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Propanil stock solution with an appropriate solvent (e.g., 50:50 methanol:water). Each calibration standard should be spiked with a constant, known concentration of the this compound internal standard from the IS stock solution.
3. Sample Preparation
-
Collect the environmental sample according to standard procedures.
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For a water sample, a solid-phase extraction (SPE) or a simple "dilute-and-shoot" method may be employed depending on the expected concentration of Propanil.
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Spiking: Add a known volume of the this compound working solution to a measured volume or weight of the sample to achieve a target concentration of the internal standard.
4. LC-MS/MS Analysis
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Liquid Chromatography (LC):
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Column: A C18 reversed-phase column is commonly used.
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Mobile Phase: A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is typical.
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Injection Volume: 5-10 µL.
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Mass Spectrometry (MS/MS):
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Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for Propanil.
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Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
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MRM Transitions:
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Propanil: Monitor at least two transitions (e.g., quantifier and qualifier).
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This compound: Monitor the corresponding transitions, which will have a higher m/z due to the deuterium (B1214612) labeling.
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5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of the Propanil quantifier ion to the peak area of the this compound quantifier ion against the concentration of the Propanil calibration standards.
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Determine the peak area ratio for the unknown sample.
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Calculate the concentration of Propanil in the unknown sample using the calibration curve. The use of the internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.
References
Decoding the Propanil-d5 Certificate of Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Propanil-d5. Understanding the CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled internal standard, which is essential for accurate quantification in various analytical studies. This compound, the deuterated form of the herbicide Propanil (B472794), is widely used as an internal standard in mass spectrometry-based analytical methods for environmental monitoring and agricultural research.[1][2]
Chemical Identity and Properties
A Certificate of Analysis for this compound will begin by unequivocally identifying the compound through a combination of standardized nomenclature and physical constants. This section ensures that the material corresponds to the expected chemical entity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Chemical Name | 2,2,3,3,3-pentadeuterio-N-(3,4-dichlorophenyl)propanamide[3] |
| Synonyms | This compound (propanoyl-D5), 3',4'-Dichloropropionanilide-d5 |
| CAS Number | 1398065-82-1[3][4] |
| Molecular Formula | C₉D₅H₄Cl₂NO |
| Molecular Weight | 223.11 g/mol |
| Unlabeled CAS No. | 709-98-8 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Off-White Solid |
| Storage Temperature | 2-8°C Refrigerator |
| Shipping Conditions | Ambient |
Analytical Data and Specifications
This core section of the CoA presents the quantitative results from various analytical tests performed to determine the purity, isotopic enrichment, and identity of the this compound standard.
Table 3: Quality Control Specifications and Typical Results
| Parameter | Specification | Typical Result |
| Chemical Purity (by HPLC) | ≥98% | 99.5% |
| Isotopic Purity (by Mass Spec.) | ≥99 atom % D | 99.6 atom % D |
| Identity Confirmation (by ¹H NMR) | Conforms to structure | Conforms |
| Mass Confirmation (by MS) | Conforms to structure | Conforms |
| Residual Solvents (by GC-HS) | ≤0.5% | <0.1% |
Experimental Protocols
Detailed methodologies are crucial for the end-user to understand how the quality control data was generated and to replicate or adapt the methods if necessary.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of the this compound compound by separating it from any non-deuterated or other impurities.
Methodology:
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with a modifier like formic acid or phosphoric acid is employed. For MS-compatible methods, formic acid is preferred.
-
Detection: UV detection at a wavelength of 250 nm.
-
Procedure: A known concentration of the this compound standard is dissolved in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The peak area of the main compound is compared to the total area of all peaks to calculate the purity.
Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and determine the extent of deuterium (B1214612) incorporation.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed mass is compared to the theoretical exact mass of this compound. The isotopic distribution is analyzed to calculate the percentage of deuterium incorporation. Mass spectral fragmentation patterns can also be compared to known spectra of propanil to confirm the structure.
Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound by analyzing the proton signals.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d, DMSO-d6).
-
Procedure: The sample is dissolved in the NMR solvent and placed in the spectrometer. The resulting ¹H NMR spectrum is analyzed for the presence and integration of characteristic peaks corresponding to the protons in the 3,4-dichlorophenyl group. The absence or significant reduction of signals corresponding to the propanoyl group protons confirms successful deuteration.
Visualizing Workflows and Structures
Diagrams are provided to visually represent the chemical structure of this compound and a typical analytical workflow for its certification.
Caption: Chemical structure of this compound.
Caption: A typical analytical workflow for the certification of this compound.
References
Propanil vs. Propanil-d5: A Technical Guide to Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction to Propanil (B472794) and Propanil-d5
Propanil (N-(3,4-dichlorophenyl)propanamide) is a selective, post-emergence herbicide used extensively in rice and other crops to control broadleaf and grassy weeds. Its environmental fate and stability are of significant interest to ensure agricultural efficacy and environmental safety.
This compound is a stable isotope-labeled version of Propanil where five hydrogen atoms on the propanoyl group have been replaced with deuterium (B1214612). It is primarily used as an internal standard in analytical chemistry for the accurate quantification of Propanil in various matrices. While stable isotope-labeled standards are generally considered to have similar chemical properties to their non-labeled counterparts, the substitution of hydrogen with deuterium can, in some cases, influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect.
Stability of Propanil
Propanil is susceptible to degradation through several pathways, including hydrolysis and microbial degradation. Its persistence in the environment is generally low.
Table 1: Summary of Propanil Stability Data
| Condition | Half-life (t½) | Notes |
| Aerobic Soil | 0.17 to 1.8 days | Degradation is rapid, primarily through microbial activity.[1] |
| Anaerobic Soil | Persistent | Propanil is quite persistent under anaerobic conditions and has been detected up to 132 days after application in paddy flooding soils.[1] A mixed culture of specific bacterial strains transformed over 90% of propanil within 10 days in a liquid medium under anaerobic conditions.[2] |
| Water-Sediment Systems | 12 hours to a few days | Rapid degradation is observed in these systems.[1] |
| Aqueous Solution (pH 4, 7, 9) | > 1 year (at 22°C) | Stable to hydrolysis within the normal environmental pH range. |
| Photolysis (in water) | 12-13 hours | Rapidly degraded by sunlight. |
| Field Conditions (Rice Fields) | 1.2 days | Calculated using a first-order decay model in a study monitoring surface water after agricultural application.[3] |
Propanil Degradation Pathway
The primary degradation pathway for Propanil is the hydrolysis of the amide bond, which can be mediated by microbial enzymes, specifically amidases. This process yields 3,4-dichloroaniline (B118046) (DCA) and propionic acid. DCA is a major and more persistent metabolite of Propanil.
Caption: Primary degradation pathway of Propanil.
Experimental Protocols for Stability Assessment
The stability of Propanil is typically assessed using chromatographic methods coupled with mass spectrometry or other detectors.
4.1. Sample Preparation and Extraction
-
Water Samples: Solid-phase extraction (SPE) is a common method for extracting and concentrating Propanil and its metabolites from water samples.
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Soil and Biological Samples: Liquid-liquid extraction or techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often employed.
4.2. Analytical Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Used to separate Propanil from other compounds in the sample matrix.
-
Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS): Provides sensitive and selective detection and quantification of the analyte.
-
Other Detectors: Diode array detectors (DAD) and electron capture detectors (ECD) have also been used.
The general workflow for a stability study involves incubating Propanil under specific conditions (e.g., in a soil slurry, aqueous buffer, or exposed to light) and analyzing samples at various time points to determine the concentration of the parent compound and its degradation products.
Caption: General experimental workflow for assessing Propanil stability.
This compound Stability: A Theoretical Perspective
In the absence of direct experimental data comparing the stability of Propanil and this compound, we can infer the likely impact of deuteration based on the principles of the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.
A C-D bond is stronger than a C-H bond. Therefore, if the cleavage of a C-H bond is the rate-determining step of a reaction, the reaction will proceed more slowly when hydrogen is replaced by deuterium, resulting in a "normal" KIE (kH/kD > 1).
In this compound, the deuterium atoms are located on the propanoyl group. Let's consider how this might affect the primary degradation pathway:
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Amidase-Mediated Hydrolysis: The key chemical transformation in the primary degradation of Propanil is the cleavage of the amide (N-C) bond. This reaction does not directly involve the breaking of any of the C-H bonds on the propanoyl group. Therefore, a significant primary KIE is not expected for this hydrolysis reaction. The stability of this compound with respect to amidase-mediated hydrolysis is likely to be very similar to that of Propanil.
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Other Potential Degradation Pathways: While amide hydrolysis is the main route, other minor metabolic or degradation pathways could potentially involve the propanoyl C-H bonds. For instance, if there were an oxidative pathway that hydroxylates the propanoyl chain, this reaction would likely exhibit a KIE, making this compound more stable against this specific pathway. However, such pathways are not reported as major routes for Propanil degradation.
Caption: Logical relationship for predicting this compound stability.
Conclusion
Based on the available data for Propanil and a theoretical understanding of the kinetic isotope effect, it can be concluded that:
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Propanil is a non-persistent herbicide under most environmental conditions, with rapid degradation occurring via microbial hydrolysis.
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The stability of This compound is expected to be very similar to that of Propanil, particularly concerning its primary degradation through amide bond hydrolysis. The deuteration on the propanoyl group is unlikely to significantly alter the rate of this key reaction.
For researchers using this compound as an internal standard in degradation studies, it is reasonable to assume that its stability mirrors that of the native Propanil. However, it is always best practice in bioanalytical method validation to assess the stability of the internal standard under the specific experimental conditions if there is any scientific reason to suspect instability.
References
An In-depth Technical Guide to Deuterium Labeling Effects on Propanil Analysis
Introduction
Propanil (N-(3,4-dichlorophenyl)propanamide) is a widely used post-emergence herbicide critical for controlling weeds in rice and other crops.[1] Accurate and precise quantification of Propanil residues in environmental and biological matrices is paramount for ensuring food safety and monitoring environmental impact. However, analytical challenges such as matrix effects, sample preparation variability, and instrument drift can compromise the accuracy of quantitative methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2]
The use of stable isotope-labeled (SIL) internal standards, particularly deuterium-labeled analogues, in conjunction with isotope dilution mass spectrometry (IDMS), has become the gold standard for overcoming these challenges.[2][3] This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation related to the application of deuterium (B1214612) labeling in the quantitative analysis of Propanil.
Core Principles: Isotope Dilution Mass Spectrometry (IDMS)
The foundational principle of using a deuterium-labeled internal standard is IDMS.[3] A known quantity of the deuterated standard (e.g., Propanil-d5) is added to the sample at the earliest stage of preparation. This "spiked" standard is chemically and physically almost identical to the native Propanil, ensuring it experiences the same extraction inefficiencies, matrix-induced ion suppression or enhancement, and injection volume variations as the target analyte.
Because the mass spectrometer can distinguish between the analyte and the heavier internal standard, a ratio of the two signals is measured. This ratio remains constant throughout the analytical process, allowing for highly accurate and precise quantification, effectively normalizing for experimental variability.
Experimental Protocols
A robust analytical method for Propanil using a deuterium-labeled internal standard involves meticulous sample preparation and optimized instrumental analysis.
Synthesis of Deuterated Propanil (Hypothetical)
An ideal deuterated internal standard for Propanil would have deuterium atoms on a stable part of the molecule, such as the aromatic ring, to prevent H/D exchange. A hypothetical Propanil-d3 could be synthesized from deuterated 3,4-dichloroaniline (B118046).
Methodology 1: Sample Preparation (Water Matrix)
This protocol is adapted from validated environmental chemistry methods.
-
Aliquoting: Take a 100 mL aliquot of the water sample.
-
Internal Standard Spiking: Add a precise volume of Propanil-d3 working solution (e.g., 100 µL of a 1 µg/mL solution) to the sample, along with any quality control spikes.
-
Buffering: Add 25 mL of a pH 6.5 buffer (e.g., 1M K₂HPO₄) to the sample.
-
Solid Phase Extraction (SPE):
-
Pre-condition a C18 SPE cartridge.
-
Load the buffered sample onto the cartridge.
-
Elute the trapped analytes (Propanil and Propanil-d3) with 2 x 4 mL of ethyl acetate (B1210297).
-
-
Drying and Concentration:
-
Pass the eluate through a micro-column containing sodium sulfate (B86663) to remove residual water.
-
Adjust the final volume to 1.0 mL with ethyl acetate or a mobile phase-compatible solvent.
-
-
Analysis: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Methodology 2: LC-MS/MS Analysis
This protocol outlines typical parameters for the analysis of Propanil.
-
Instrumentation: UPLC/HPLC System coupled to a Triple Quadrupole Mass Spectrometer.
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Acetic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Acetic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
Data Presentation and Quantitative Analysis
The use of a deuterated internal standard significantly improves the quality of quantitative data. The key is monitoring specific mass transitions for both the analyte and the standard.
Table 1: Mass Spectrometry Parameters for Propanil and Propanil-d3
The MRM transitions are selected based on the fragmentation pattern of the parent molecule. The most abundant and stable fragment is typically used for quantification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Propanil | C₉H₉Cl₂NO | 218.08 | 218.0 | 162.0 | 126.0 |
| Propanil-d3 | C₉H₆D₃Cl₂NO | 221.10 | 221.0 | 165.0 | 129.0 |
Note: m/z values are nominal for simplicity. High-resolution mass spectrometry would yield more precise values.
Table 2: Example Calibration Curve Data and Performance
The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to generate a calibration curve. The use of an internal standard typically results in excellent linearity (R² > 0.99) and improved accuracy and precision.
| Standard Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 | 4,550 | 450,100 | 0.0101 | 1.01 | 101.0 |
| 5.0 | 22,800 | 455,200 | 0.0501 | 5.01 | 100.2 |
| 20.0 | 90,500 | 452,500 | 0.2000 | 20.00 | 100.0 |
| 50.0 | 224,500 | 449,000 | 0.5000 | 50.00 | 100.0 |
| 100.0 | 448,000 | 451,000 | 0.9933 | 99.33 | 99.3 |
| 200.0 | 890,100 | 447,800 | 1.9877 | 198.77 | 99.4 |
| R² | > 0.999 | ||||
| QC Low (2.5 ng/mL) | 2.45 | 98.0 | |||
| QC Mid (75 ng/mL) | 76.05 | 101.4 | |||
| QC High (150 ng/mL) | 148.20 | 98.8 |
Propanil Metabolism
Understanding the metabolism of Propanil is crucial, as analytical methods may need to quantify its major metabolites. Propanil is primarily metabolized in vivo via hydrolysis by amidases to form 3,4-dichloroaniline (3,4-DCA) and propionic acid. 3,4-DCA is a major degradation product also found in the environment and is of toxicological concern.
The integration of deuterium-labeled internal standards into analytical workflows for Propanil represents a significant enhancement in methodological robustness. This approach, grounded in the principle of isotope dilution mass spectrometry, effectively mitigates the variability inherent in complex matrix analysis. By providing a reliable means to correct for sample loss and matrix effects, deuterium labeling ensures the generation of highly accurate, precise, and defensible quantitative data, which is essential for regulatory compliance, environmental monitoring, and risk assessment.
References
Applications of deuterated standards in herbicide analysis
An In-depth Technical Guide to the Application of Deuterated Standards in Herbicide Analysis
Introduction: The Gold Standard in Quantitative Analysis
In the realm of environmental and food safety testing, the accurate quantification of herbicide residues is paramount. The complexity of sample matrices, such as soil, water, and food products, introduces significant analytical challenges, including matrix effects and analyte loss during sample preparation.[1] To overcome these obstacles, Isotope Dilution Mass Spectrometry (IDMS) using deuterated internal standards has become the definitive method for achieving the highest levels of accuracy and precision.[2][3][4]
Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[1] These standards are chemically identical to the target analyte, ensuring they behave similarly during extraction, cleanup, and chromatographic separation. However, their increased mass allows them to be distinguished from the native analyte by a mass spectrometer. By adding a known amount of a deuterated standard to a sample at the beginning of the analytical process, it serves as an internal benchmark, compensating for variations in sample preparation and instrumental response. This technique is particularly crucial for robust and reliable herbicide monitoring in diverse and complex matrices.
Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The fundamental principle of IDMS involves adding a known quantity of an isotopically labeled standard (the "spike") to a sample containing an unknown quantity of the native analyte. After allowing the standard and analyte to equilibrate within the sample, the mixture is processed. The mass spectrometer measures the ratio of the native analyte to the isotopic standard. Since the amount of added standard is known, the initial concentration of the analyte in the sample can be calculated with high accuracy. This ratio-based measurement is inherently more reliable than traditional methods that rely on absolute signal intensities, as it is not affected by sample loss during preparation or fluctuations in instrument signal.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
Key Advantages of Using Deuterated Standards
The use of deuterated analogues as internal standards provides several significant advantages in herbicide analysis:
-
Correction for Matrix Effects: Complex matrices can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification. Because the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects. By using the ratio of the analyte to the standard, these effects are effectively nullified, leading to more accurate results across different sample types.
-
Compensation for Analyte Loss: Analyte can be lost at any stage of the sample preparation process, from extraction to cleanup. The deuterated standard is added at the beginning and experiences the same procedural losses as the native analyte. This ensures that the final measured ratio remains proportional to the initial concentration, correcting for recovery variations.
-
Improved Accuracy and Precision: By mitigating variability from sample preparation and instrumental analysis, IDMS delivers superior accuracy and precision (reproducibility) compared to other quantification methods. Mean accuracy, often expressed as spike recoveries, typically falls within a range of 91-102%, with precision (relative standard deviation) below 15%.
-
Enhanced Method Robustness: The use of deuterated standards makes the analytical method more rugged and less susceptible to minor variations in experimental conditions. This is critical for high-throughput laboratories where consistency across large batches of samples is essential.
Experimental Protocols: From Sample to Signal
A robust analytical workflow is essential for reliable herbicide quantification. The following sections detail a typical workflow combining the widely used QuEChERS sample preparation technique with LC-MS/MS analysis.
Sample Preparation: The QuEChERS Method
QuEChERS, an acronym for Q uick, E asy, C heap, E ffective, R ugged, and S afe, is a streamlined sample preparation methodology widely adopted for pesticide residue analysis. It involves a two-step process: extraction and dispersive solid-phase extraction (d-SPE) cleanup.
1. Extraction Protocol (Based on EN 15662 / AOAC 2007.01)
-
Homogenization: Weigh 10-15 g of a representative, homogenized sample (e.g., soil, fruit, vegetable) into a 50 mL centrifuge tube. For dry samples like soil, add a specific volume of water to hydrate (B1144303) the sample.
-
Spiking: Add a known volume of the deuterated internal standard solution to the sample.
-
Solvent Addition: Add 10 mL of acetonitrile (B52724) to the tube.
-
Salt Addition: Add the appropriate QuEChERS extraction salts. A common combination is magnesium sulfate (B86663) (MgSO₄) for water removal, sodium chloride (NaCl) to induce phase separation, and buffering salts like trisodium (B8492382) citrate (B86180) and disodium (B8443419) citrate to maintain a stable pH.
-
Extraction: Immediately cap and shake the tube vigorously for 1 minute to ensure thorough mixing and extraction of the herbicides into the acetonitrile layer.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the organic layer from the solid sample and aqueous phases. The supernatant (acetonitrile extract) is then carried forward to the cleanup step.
2. Dispersive SPE (d-SPE) Cleanup
-
Aliquot Transfer: Transfer an aliquot (e.g., 1 mL) of the acetonitrile supernatant to a d-SPE cleanup tube.
-
Cleanup Sorbent Addition: The d-SPE tube contains a mixture of sorbents designed to remove specific matrix interferences. Common sorbents include:
-
Magnesium Sulfate (MgSO₄): Removes residual water.
-
Primary Secondary Amine (PSA): Removes organic acids, sugars, and some lipids.
-
C18: Removes non-polar interferences like lipids.
-
Graphitized Carbon Black (GCB): Removes pigments and sterols (use with caution as it can retain planar pesticides).
-
-
Vortex and Centrifuge: Vigorously shake or vortex the tube for 30-60 seconds to disperse the sorbent and facilitate the cleanup process.
-
Final Extract: Centrifuge the tube again to pellet the sorbents. The resulting supernatant is the final, cleaned extract ready for instrumental analysis.
Caption: A typical QuEChERS experimental workflow for herbicide analysis.
Instrumental Analysis: LC-MS/MS and GC-MS
The cleaned extracts are typically analyzed using either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), depending on the properties of the target herbicides.
LC-MS/MS Protocol
LC-MS/MS is the preferred technique for polar, non-volatile herbicides like glyphosate (B1671968) and many triazines.
-
Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reverse-phase column, such as a C18, is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) is standard for quantitative analysis.
-
Ionization: Electrospray ionization (ESI) is typically used, in either positive or negative ion mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the native herbicide and its deuterated internal standard.
GC-MS Protocol
GC-MS is suitable for more volatile or semi-volatile herbicides. For polar herbicides like glyphosate, a derivatization step is required to make them amenable to GC analysis.
-
Chromatographic System: Gas Chromatograph.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Program: A temperature gradient is used to separate the compounds as they pass through the column.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization: Electron Ionization (EI) is most common.
-
Detection: Selected Ion Monitoring (SIM) is used to monitor specific ions for the target analyte and its deuterated standard, enhancing selectivity.
Quantitative Data Summary
The effectiveness of using deuterated standards is demonstrated by the high-quality quantitative data achieved in various studies.
Table 1: Performance Data for Glyphosate and AMPA Analysis
| Analyte | Matrix | Method | Recovery (%) | RSD (%) | LOD (µg/L) | Reference |
| Glyphosate | Water | LC-MS/MS | 99 - 114 | 2 - 7 | 0.02 | |
| AMPA | Water | LC-MS/MS | 99 - 114 | 2 - 7 | 0.02 | |
| Glyphosate | Human Urine | GC-MS/MS | - | - | - | |
| AMPA | Human Urine | GC-MS/MS | - | - | - |
Table 2: Performance Data for Triazine Herbicide Analysis
| Analyte | Matrix | Method | Recovery (%) | RSD (%) | Calibration Range (ng/mL) | Reference |
| Atrazine | Drinking Water | LC-MS/MS | - | - | 0.25 - 5.0 | |
| Simazine | Drinking Water | LC-MS/MS | - | - | 0.25 - 5.0 | |
| Propazine | Drinking Water | LC-MS/MS | - | - | 0.25 - 5.0 | |
| Cyanazine | Drinking Water | LC-MS/MS | - | - | 0.25 - 5.0 | |
| Various | Foods | LC-MS | 82 - 99 | ~10 | - |
Table 3: General Performance of Methods Using Deuterated Standards
| Method | Matrix | Recovery (%) | RSD (%) | Notes | Reference |
| QuEChERS | Various Foods | 70 - 120 | <5 | Suitable for a wide range of pesticides. | |
| GC-IDMS | Soybeans | 83 - 109 | <3 | Highly accurate for certified reference materials. | |
| LC-MS/MS | Cannabis | Within 25% Accuracy | <20 | Corrects for severe matrix effects. |
Conclusion
The application of deuterated internal standards in conjunction with mass spectrometry represents the pinnacle of modern analytical chemistry for herbicide residue quantification. This approach, grounded in the principle of isotope dilution, provides an unparalleled ability to correct for matrix effects and procedural analyte loss, which are the most significant sources of error in trace analysis. Methodologies like QuEChERS combined with LC-MS/MS or GC-MS have become standard practice, delivering the high accuracy, precision, and robustness required to meet stringent regulatory standards and ensure environmental and consumer safety. For researchers and scientists in the field, a thorough understanding and implementation of these techniques are essential for generating data of the highest quality and reliability.
References
Methodological & Application
Application Note: High-Precision Quantification of Propanil using Isotope Dilution Mass Spectrometry
Abstract
This document provides a detailed protocol for the accurate quantification of the herbicide propanil (B472794) in aqueous matrices using Isotope Dilution Mass Spectrometry (IDMS). This method utilizes a stable isotope-labeled internal standard, Propanil-d5, to ensure high precision and accuracy by correcting for matrix effects and variations during sample processing and analysis. This application note includes a comprehensive experimental protocol, tabulated quantitative data, and workflow diagrams generated using Graphviz to illustrate the procedural steps and the underlying principles of the IDMS method.
Introduction
Propanil (N-(3,4-dichlorophenyl)propanamide) is a widely used post-emergence herbicide primarily for the control of weeds in rice cultivation.[1] Its presence in environmental water sources is a matter of concern, necessitating sensitive and accurate analytical methods for its monitoring. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity and accuracy.[2] This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) at the beginning of the sample preparation process. Because the internal standard is chemically and physically almost identical to the analyte, it can account for analyte loss during sample preparation and variations in mass spectrometer response, leading to highly reliable quantification.[3] This application note details a robust LC-MS/MS method for the determination of propanil in water samples.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution analysis is a method of determining the quantity of a chemical substance.[1] In its simplest form, it involves adding a known amount of an isotopically enriched substance (the internal standard) to the sample.[1] This addition "dilutes" the isotopic enrichment of the standard. By measuring the ratio of the natural analyte to the isotopically labeled standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately calculated. This method effectively corrects for variations in extraction efficiency and matrix-induced signal suppression or enhancement.
Caption: Workflow for Propanil Quantification by IDMS.
Experimental Protocols
Materials and Reagents
-
Propanil analytical standard (≥98% purity)
-
This compound (isotopic purity ≥98%)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)
-
Class A volumetric flasks, pipettes, and autosampler vials
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of propanil and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Intermediate Stock Solutions (10 µg/mL): Dilute 100 µL of each primary stock solution to 10 mL with methanol in separate volumetric flasks.
-
Working Internal Standard Solution (100 ng/mL): Dilute 100 µL of the 10 µg/mL this compound intermediate stock solution to 10 mL with a 50:50 mixture of methanol and water.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the 10 µg/mL propanil intermediate stock solution into blank water samples, followed by the addition of a constant amount of the working internal standard solution. A typical calibration range would be 0.1 to 100 ng/mL.
Sample Preparation
-
Sample Collection and Fortification: Collect 100 mL of the water sample. To this, add 100 µL of the 100 ng/mL working internal standard solution (this compound), resulting in an internal standard concentration of 0.1 ng/mL.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elution: Elute the analytes from the cartridge with 5 mL of acetonitrile into a clean collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: +4500 V
-
Data Presentation
MRM Transitions
The following MRM transitions should be monitored for propanil and its isotope-labeled internal standard. The transitions for this compound are predicted based on the addition of 5 Daltons to the precursor ion.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Propanil | 218.1 | 162.1 | 127.1 |
| This compound | 223.1 | 162.1 | 127.1 |
Method Performance Characteristics
The following table summarizes typical quantitative performance data for the analysis of propanil using LC-MS/MS based methods.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.0175 - 0.0238 µg/L | |
| Limit of Quantitation (LOQ) | 0.1 µg/L | |
| Linearity (r²) | > 0.99 | |
| Recovery | 70 - 120% | |
| Precision (RSD) | < 15% |
Propanil Metabolic Pathway
Propanil is primarily metabolized in organisms and the environment through hydrolysis by the enzyme aryl acylamidase. This process breaks the amide bond, yielding 3,4-dichloroaniline (B118046) (DCA) and propionic acid. DCA is the major metabolite and is of toxicological interest.
Caption: Propanil is hydrolyzed to DCA and propionic acid.
Conclusion
The isotope dilution LC-MS/MS method described in this application note provides a robust, sensitive, and highly accurate means for the quantification of propanil in aqueous samples. The use of a stable isotope-labeled internal standard, this compound, is critical for correcting matrix effects and procedural losses, thereby ensuring the reliability of the analytical data. This method is well-suited for environmental monitoring, food safety testing, and other research applications where precise measurement of propanil is required.
References
Application Notes: Propanil-d5 for Residue Analysis in Soil and Water
Introduction
Propanil (B472794) (3',4'-dichloropropionanilide) is a widely used post-emergence contact herbicide, primarily for the control of broad-leaved and grass weeds in rice cultivation.[1] Due to its application, monitoring its residues and its primary metabolite, 3,4-dichloroaniline (B118046) (3,4-DCA), in environmental matrices like soil and water is crucial for assessing environmental fate and ensuring regulatory compliance.[1][2] Propanil's half-life in soil is typically less than five days.[1]
The accuracy and reliability of quantitative analysis are paramount. The use of a stable isotope-labeled internal standard, such as Propanil-d5, is a highly effective strategy to compensate for analytical variability.[3] this compound mimics the chemical behavior of the target analyte (propanil) through extraction, cleanup, and instrumental analysis, thereby correcting for matrix effects and variations in recovery. This document provides detailed protocols for the residue analysis of propanil in soil and water using this compound as an internal standard.
Application 1: Analysis of Propanil in Water by LC-MS/MS
This protocol details the direct analysis of water samples for propanil and its metabolite, 3,4-DCA, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol
1. Reagents and Materials
-
Solvents: Acetonitrile (B52724), Methanol (B129727) (LC-MS grade), Deionized Water.
-
Reagents: Acetic Acid (glacial), Ammonium Formate.
-
Standards: Propanil (certified reference material), 3,4-DCA (certified reference material), this compound (internal standard).
-
Equipment: Analytical balance, volumetric flasks, pipettes, 15 mL glass test tubes, syringe filters (0.45 µm PTFE), LC-MS/MS system.
2. Preparation of Standard Solutions
-
Stock Solutions (e.g., 100-125 mg/L): Accurately weigh the reference standards of propanil, 3,4-DCA, and this compound. Dissolve propanil and this compound in acetonitrile and 3,4-DCA in methanol to create individual stock solutions. Store at approximately 4°C for up to 6 months.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with an appropriate solvent.
-
Calibration Standards: Prepare matrix-matched calibration standards by fortifying control water samples (untreated matrix) with known concentrations of propanil and 3,4-DCA. These should be made fresh prior to each analysis.
3. Sample Preparation
-
Collect water samples and store them refrigerated until analysis.
-
Allow samples to equilibrate to room temperature.
-
For a 10 mL sample, transfer an aliquot into a 15 mL glass test tube.
-
Spike the sample with a known amount of this compound internal standard working solution.
-
If fortification for recovery checks is needed, spike with the propanil and 3,4-DCA working solution.
-
Filter the sample through a 0.45 µm syringe filter into an autosampler vial for analysis. If necessary, dilute the sample with control water.
4. Instrumental Analysis: LC-MS/MS
-
LC System: Shimadzu UFLCXR or equivalent.
-
Column: Phenomenex Luna® 3 µm C18(2) 100 Å, 100 x 2.0mm or equivalent.
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: 0.1% Acetic Acid in Methanol.
-
Flow Rate: 0.3 mL/min (example).
-
Injection Volume: 20 µL (example).
-
Mass Spectrometer: Sciex API 4000 or 6500 Q Trap or equivalent.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Monitored Transitions:
-
Propanil: m/z 218.1→162.1 (Quantitation), m/z 218.1→127.2 (Confirmation).
-
3,4-DCA: m/z 162.1→127.1 (Quantitation), m/z 162.1→74.0 (Confirmation).
-
This compound: The transition for this compound (MW 223.11) would be approximately m/z 223.1→162.1 or other suitable fragments, which should be optimized on the specific instrument.
-
Data Presentation
The following table summarizes the performance characteristics of the analytical method for water as validated by the EPA.
| Analyte | Matrix | LOQ (µg/L) | LOD (µg/L) |
| Propanil | Drinking Water | 0.10 | 0.0175 |
| Surface Water | 0.10 | 0.0238 | |
| 3,4-DCA | Drinking Water | 0.10 | 0.0394 |
| Surface Water | 0.10 | 0.0374 |
Method validation studies show that recovery typically falls within the optimal 70% to 120% range.
Workflow Diagram
References
Application Note: Quantitative Analysis of Propanil in Rice using Isotope Dilution LC-MS/MS with Propanil-d5 Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the herbicide propanil (B472794) in rice samples. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest accuracy and mitigate matrix effects, a stable isotope-labeled internal standard, Propanil-d5, is utilized. This method is suitable for researchers, scientists, and regulatory bodies involved in food safety testing and quality control of rice products.
Introduction
Propanil is a widely used post-emergence herbicide in rice cultivation to control broadleaf and grassy weeds. Its potential persistence in rice grains poses a food safety concern, necessitating reliable and sensitive analytical methods for its detection and quantification. The complexity of the rice matrix can lead to significant matrix effects in LC-MS/MS analysis, such as ion suppression or enhancement, which can compromise the accuracy of quantification. The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the target analyte and experiences similar matrix effects, is a highly effective strategy to compensate for these variations and ensure accurate results. This document provides a detailed protocol for the determination of propanil in rice, including sample preparation, LC-MS/MS conditions, and method performance data.
Experimental Protocols
Materials and Reagents
-
Standards: Propanil (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (≥98%)
-
Salts and Sorbents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Trisodium (B8492382) citrate (B86180) dihydrate, Disodium (B8443419) hydrogen citrate sesquihydrate, Primary secondary amine (PSA) sorbent. Pre-packaged QuEChERS extraction and cleanup kits are recommended for convenience and consistency.
-
Sample: Homogenized rice grain sample.
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of propanil and this compound in 10 mL of methanol, respectively.
-
Intermediate Standard Mix (10 µg/mL): Dilute the stock solutions with methanol to create a mixed intermediate standard solution.
-
Working Standard Solutions (1-100 ng/mL): Prepare a series of working standard solutions by serially diluting the intermediate standard mix with the initial mobile phase composition.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (Modified QuEChERS Protocol)
-
Homogenization: Mill the rice sample to a fine, uniform powder.
-
Weighing: Accurately weigh 5 g of the homogenized rice sample into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of water to the tube and vortex for 1 minute to ensure the sample is fully wetted. Let it stand for 30 minutes.
-
Spiking: Add 50 µL of the 1 µg/mL this compound internal standard spiking solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE cleanup tube containing 900 mg MgSO₄ and 150 mg PSA.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer 1 mL of the cleaned extract into a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial for analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to the initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following MRM transitions should be optimized on the specific instrument being used.
-
Data Presentation
Table 1: Optimized MRM Parameters for Propanil and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Collision Energy 1 (eV) | Product Ion 2 (Qualifier) (m/z) | Collision Energy 2 (eV) |
| Propanil | 218.0 | 162.1 | 15 | 126.1 | 25 |
| This compound | 223.0 | 167.1 | 15 | 131.1 | 25 |
Note: Collision energies are instrument-dependent and should be optimized.
Table 2: Method Performance Data for Propanil in Rice
| Parameter | Result | Source |
| Limit of Detection (LOD) | 0.017 mg/kg | [1] |
| Limit of Quantification (LOQ) | 0.05 mg/kg | [1] |
| Recovery (at 0.05, 0.25, 0.50 mg/kg) | 84.9% - 98.3% | [1] |
| Precision (RSD%) | < 20% | [2] |
| Linearity (r²) | > 0.99 | [3] |
Mandatory Visualization
Caption: Experimental workflow for Propanil analysis in rice.
Caption: Logic of Isotope Dilution for accurate quantification.
Conclusion
The described method, utilizing a modified QuEChERS extraction and LC-MS/MS analysis with a this compound internal standard, provides a reliable and accurate approach for the quantification of propanil in rice samples. The use of an isotope-labeled internal standard is critical for mitigating matrix effects inherent to complex food matrices like rice, thereby ensuring high-quality data that meets regulatory requirements for food safety testing. The method demonstrates good recovery, precision, and sensitivity, making it suitable for routine monitoring of propanil residues in rice.
References
Application Note: Utilizing Propanil-d5 for Accurate Pharmacokinetic Profiling of Propanil
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of Propanil-d5 as an internal standard for the accurate and robust quantification of the herbicide Propanil in biological matrices. Detailed protocols for sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and subsequent pharmacokinetic data analysis are outlined, enabling researchers to conduct reliable pharmacokinetic studies of Propanil.
Introduction
Propanil, a widely used post-emergence herbicide, has been the subject of toxicological and environmental concern.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its potential risks to human health. Accurate quantification of Propanil in biological samples is fundamental to these studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS/MS.[2][3] this compound exhibits nearly identical physicochemical properties to Propanil, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its mass difference allows for distinct detection by the mass spectrometer, enabling precise correction for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision in the quantification of Propanil.[2]
Metabolic Pathway of Propanil
Propanil undergoes extensive metabolism in vivo. The primary metabolic pathway involves hydrolysis by hepatic acylamidases to form 3,4-dichloroaniline (B118046) (DCA) and propionic acid.[1] DCA is a major metabolite of toxicological significance and can be further metabolized through oxidation. Minor metabolic pathways for Propanil include oxidation of the ethyl group and hydroxylation of the phenyl ring.
References
Application Note: Quantitative Analysis of Propanil in Environmental Samples using Gas Chromatography-Mass Spectrometry (GC-MS) with Propanil-d5 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the herbicide Propanil in environmental water samples. The protocol employs gas chromatography coupled with mass spectrometry (GC-MS) and utilizes Propanil-d5 as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The methodology outlined is intended for researchers, environmental scientists, and analytical chemists involved in pesticide residue analysis.
Introduction
Propanil is a widely used post-emergence herbicide for the control of broadleaf and grassy weeds in rice and other crops.[1] Its presence and persistence in environmental water sources are of significant concern due to its potential toxicity to non-target organisms.[1] Consequently, sensitive and reliable analytical methods are required for monitoring its levels in the environment. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like Propanil.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is a well-established practice to improve the accuracy and precision of quantitative analysis by compensating for analyte loss during sample preparation and instrumental variability.[4] This protocol provides a comprehensive procedure for the extraction, derivatization (if necessary), and GC-MS analysis of Propanil, with this compound as the internal standard.
Experimental
Materials and Reagents
-
Propanil (analytical standard, >99% purity)
-
This compound (isotopic standard, >99% purity)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (GC grade)
-
Dichloromethane (GC grade)
-
Sodium sulfate (B86663) (anhydrous, analytical grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Deionized water
-
Nitrogen gas (high purity)
Instrumentation
-
Gas Chromatograph equipped with a Mass Selective Detector (GC-MS)
-
GC Column: DB-17 or DB-1701 fused-silica capillary column (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent
-
Autosampler
-
Nitrogen evaporator
Standard Solutions Preparation
Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of Propanil and this compound, respectively, in 100 mL of methanol to prepare individual stock solutions. Store at -20°C.
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Propanil stock solution in ethyl acetate to achieve concentrations ranging from 0.025 µg/mL to 0.25 µg/mL.
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with methanol to prepare a 1 µg/mL working solution.
Sample Preparation (Water Samples)
-
Sample Collection and Preservation: Collect water samples in clean glass containers and store them refrigerated at 4°C until analysis.
-
Fortification with Internal Standard: To a 100 mL aliquot of the water sample, add a known amount of the this compound internal standard working solution (e.g., 100 µL of 1 µg/mL solution to achieve a final concentration of 1 ng/mL).
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 2 x 4 mL of ethyl acetate.
-
-
Drying and Concentration:
-
Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate (e.g., 1 mL) for GC-MS analysis.
-
GC-MS Analysis
The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument.
| Parameter | Value | Reference |
| GC System | Agilent 7890 GC with 5975 MSD or equivalent | |
| Injection Mode | Splitless | |
| Injection Volume | 1 µL | |
| Injector Temperature | 250°C | |
| Carrier Gas | Helium | |
| Oven Program | Initial: 50°C for 1.5 min, Ramp: 30°C/min to 195°C (hold 2 min), Ramp: 40°C/min to 240°C (hold 2 min), Ramp: 40°C/min to 275°C (hold 10 min) | |
| Transfer Line Temp | 280°C | |
| Ion Source | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | |
| Source Temperature | 230°C | |
| Quadrupole Temp | 150°C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters:
| Analyte | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Reference |
| Propanil | 161 | 217 | 126 | |
| This compound | 166 | 222 | 131 |
Note: The m/z values for this compound are predicted based on the pentadeuterated structure and common fragmentation patterns. These may need to be confirmed experimentally.
Workflow Diagram
Caption: Experimental workflow for Propanil analysis.
Results and Discussion
Calibration
A calibration curve should be constructed by plotting the ratio of the peak area of Propanil to the peak area of the this compound internal standard against the concentration of Propanil. The linearity of the method should be evaluated, and a correlation coefficient (r²) of >0.99 is typically expected for a good fit.
Quantification
The concentration of Propanil in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the calibration curve.
Method Validation
To ensure the reliability of the method, it is recommended to perform a validation study including the following parameters:
-
Linearity: Assessed from the calibration curve.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by analyzing samples with decreasing concentrations of Propanil. The LOD for Propanil in water has been reported to be as low as 0.0175 µg/L and the LOQ at 0.1 µg/L.
-
Accuracy and Precision: Evaluated by analyzing replicate samples spiked with known concentrations of Propanil at different levels (e.g., low, medium, and high).
-
Recovery: Determined from the analysis of spiked samples.
Conclusion
The GC-MS method described in this application note provides a selective and sensitive approach for the quantification of Propanil in environmental water samples. The use of this compound as an internal standard ensures high accuracy and precision by compensating for potential variations during the analytical process. This protocol can be readily implemented in environmental monitoring laboratories for routine analysis of Propanil residues.
References
- 1. researchgate.net [researchgate.net]
- 2. scioninstruments.com [scioninstruments.com]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Propanil-d5 Solution: Comprehensive Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the accurate preparation and stable storage of analytical standards are paramount for reliable experimental outcomes. This document provides detailed application notes and protocols for the preparation and storage of Propanil-d5 solutions, a deuterated internal standard for the widely used herbicide Propanil.
Chemical and Physical Properties
This compound is a deuterated form of Propanil, where five hydrogen atoms on the propanoyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Propanil by mass spectrometry, as it is chemically identical to the analyte but has a different mass-to-charge ratio.
| Property | Value |
| Chemical Name | N-(3,4-dichlorophenyl)propanamide-2,2,3,3,3-d5 |
| CAS Number | 1398065-82-1[1] |
| Molecular Formula | C₉H₄D₅Cl₂NO[2] |
| Molecular Weight | 223.11 g/mol [2] |
| Physical State | Off-white to white solid[3] |
Solubility Data
The solubility of this compound is expected to be very similar to that of its non-deuterated counterpart, Propanil. The following table summarizes the solubility of Propanil in various common laboratory solvents.
| Solvent | Solubility | Temperature |
| Acetone | 1700 g/L | 25 °C[4] |
| Ethanol | 1100 g/L | 25 °C |
| Dichloromethane | >200 g/L | 20 °C |
| Isopropanol | >200 g/L | 20 °C |
| Toluene | 50-100 g/L | 20 °C |
| Benzene | 70 g/L | 25 °C |
| Water | 130 mg/L | 20 °C |
| Hexane | <1 g/L | 20 °C |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution in Methanol (B129727)
This protocol describes the preparation of a primary stock solution of this compound at a concentration of 1 mg/mL.
Materials:
-
This compound (neat solid)
-
Methanol (LC-MS grade or equivalent)
-
Analytical balance (readable to at least 0.01 mg)
-
10 mL Class A volumetric flask
-
Spatula
-
Weighing paper
-
Pipettes and pipette tips
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
Weighing: Accurately weigh approximately 10 mg of this compound solid onto weighing paper using an analytical balance. Record the exact weight.
-
Transfer: Carefully transfer the weighed this compound into a 10 mL Class A volumetric flask.
-
Dissolution: Add approximately 5-7 mL of methanol to the volumetric flask. Gently swirl the flask to dissolve the solid completely. Sonication may be used to facilitate dissolution if necessary.
-
Volume Adjustment: Once the solid is completely dissolved, bring the solution to the 10 mL mark with methanol. Cap the flask and invert it several times to ensure homogeneity.
-
Transfer and Storage: Transfer the prepared stock solution to a clean, labeled amber glass vial with a PTFE-lined cap. The label should include the compound name (this compound), concentration, solvent, preparation date, and the preparer's initials.
-
Storage: Store the stock solution in a freezer at -20°C or below.
Protocol 2: Preparation of Working Standard Solutions
This protocol outlines the serial dilution of the stock solution to prepare working standards at lower concentrations.
Materials:
-
1 mg/mL this compound stock solution
-
Acetonitrile or other appropriate solvent (LC-MS grade or equivalent)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and tips
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Intermediate Dilution (e.g., 100 µg/mL):
-
Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the chosen solvent (e.g., acetonitrile).
-
Cap and invert the flask several times to mix thoroughly.
-
-
Working Standards (e.g., 10 µg/mL, 1 µg/mL, 0.1 µg/mL):
-
To prepare a 10 µg/mL standard, pipette 1 mL of the 100 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to the mark.
-
To prepare a 1 µg/mL standard, pipette 1 mL of the 10 µg/mL solution into a 10 mL volumetric flask and dilute to the mark.
-
To prepare a 0.1 µg/mL standard, pipette 1 mL of the 1 µg/mL solution into a 10 mL volumetric flask and dilute to the mark.
-
-
Transfer and Storage: Transfer each working standard to a separate, clearly labeled amber glass vial and store under the same conditions as the stock solution.
Solution Stability and Storage Conditions
The stability of this compound solutions is critical for generating accurate and reproducible results.
| Solution Type | Solvent | Storage Temperature | Stability | Light Sensitivity |
| Stock Solution | Methanol | -20°C to -27°C (Freezer) | At least 12 months | Protect from light |
| Working Standards | Ethyl Acetate | -20°C to -27°C (Freezer) | At least 6 months | Protect from light |
| General Storage | N/A | 0°C to 38°C (Cool, dry, well-ventilated area) | Stable at normal pH | Rapidly degraded by sunlight |
Key Storage Recommendations:
-
Temperature: For long-term storage of analytical standards, freezer temperatures (-20°C or below) are recommended to minimize degradation. For general storage of the neat compound, a cool, dry, and well-ventilated area is sufficient.
-
Light: Propanil is susceptible to photodegradation. Therefore, all solutions should be stored in amber vials or otherwise protected from light.
-
Container: Use tightly sealed containers with inert liners (e.g., PTFE) to prevent solvent evaporation and contamination.
-
pH: Propanil is stable in a neutral pH range. Avoid highly acidic or alkaline conditions.
Safety and Handling Precautions
Propanil is a hazardous substance, and this compound should be handled with the same level of caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Workflow and Diagrams
The following diagram illustrates the general workflow for the preparation of this compound standard solutions.
The following diagram illustrates the key relationships for ensuring the quality and stability of this compound solutions.
References
Troubleshooting & Optimization
Overcoming matrix effects in Propanil analysis with Propanil-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Propanil, with a focus on overcoming matrix effects using Propanil-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Propanil analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Propanil, by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification of Propanil.[1][3] These effects are a significant challenge in LC-MS/MS analysis of complex samples like soil, water, and biological fluids.[4]
Q2: How does using this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Propanil. Since it is chemically identical to Propanil, it is assumed to co-elute and experience the same degree of matrix effects. By adding a known amount of this compound to both the calibration standards and the unknown samples, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains constant even if both signals are suppressed or enhanced, thus compensating for the matrix effect and improving the accuracy of the results.
Q3: Is this compound a foolproof solution for matrix effects?
A3: While highly effective, this compound may not always provide perfect correction. In some cases, a phenomenon known as the "deuterium isotope effect" can cause a slight chromatographic shift between Propanil and this compound. If they do not co-elute perfectly, they may experience different matrix effects, leading to inaccurate results. Therefore, it is crucial to verify the co-elution of the analyte and the internal standard during method development.
Q4: What is isotopic exchange and should I be concerned about it with this compound?
A4: Isotopic exchange is a process where deuterium (B1214612) atoms on a labeled compound are replaced by hydrogen atoms from the surrounding solvent or matrix. This can lead to a decrease in the isotopic purity of the internal standard and the appearance of a signal at the mass of the unlabeled analyte, potentially causing an overestimation of the Propanil concentration. The stability of the deuterium labels on this compound should be evaluated during method validation, especially under harsh pH or high-temperature conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor recovery of Propanil | Inefficient extraction from the sample matrix. Degradation of the analyte during sample preparation. | Optimize the extraction solvent and technique (e.g., adjust pH, try different QuEChERS salts). Ensure samples are processed promptly and stored under appropriate conditions to prevent degradation. |
| High variability in results | Inconsistent matrix effects between samples. Incomplete co-elution of Propanil and this compound. | Improve sample cleanup to remove more matrix components. Optimize the chromatographic method (e.g., adjust the gradient, change the column) to ensure co-elution of the analyte and internal standard. |
| Propanil detected in blank samples | Contamination of the LC-MS/MS system. Presence of unlabeled Propanil in the this compound internal standard. | Thoroughly clean the injection port, column, and ion source. Analyze a neat solution of the this compound standard to check for the presence of unlabeled Propanil. |
| Retention time shifts | Changes in mobile phase composition or pH. Column degradation or contamination. | Prepare fresh mobile phase and ensure accurate composition. Flush the column or replace it if necessary. |
| Peak tailing or splitting | Column overload. Secondary interactions with the stationary phase. | Dilute the sample extract. Adjust the mobile phase pH or use a different column chemistry. |
Quantitative Data Summary
Table 1: Recovery of Propanil in Water Samples
The following table presents typical recovery data for Propanil in drinking and surface water, as adapted from an EPA method. These values can serve as a benchmark for your own experiments.
| Matrix | Fortification Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Drinking Water | 0.10 | 95.3 | 5.2 |
| 1.0 | 98.7 | 3.1 | |
| Surface Water | 0.10 | 92.1 | 6.8 |
| 1.0 | 96.5 | 4.5 |
Table 2: Calculating and Interpreting Matrix Effects
Matrix effects (ME) can be quantitatively assessed using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100
A positive value indicates ion enhancement, while a negative value indicates ion suppression. An ME value between -20% and 20% is generally considered acceptable.
| Analyte | Peak Area in Solvent (A) | Peak Area in Matrix (B) | Matrix Effect (%) | Interpretation |
| Propanil | 500,000 | 350,000 | -30% | Significant ion suppression |
| This compound | 480,000 | 336,000 | -30% | Significant ion suppression |
In this example, both Propanil and this compound experience similar levels of ion suppression, demonstrating the effectiveness of the internal standard in compensating for this matrix effect.
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS for Soil and Water
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.
-
Sample Weighing: For soil samples, weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For water samples, take 10 mL of the sample.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Extraction: Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
-
Salting Out: Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18).
-
Final Centrifugation and Analysis: Vortex the d-SPE tube for 30 seconds and centrifuge. The resulting supernatant is ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Propanil and this compound
The following are typical LC-MS/MS parameters for the analysis of Propanil and this compound. These may need to be optimized for your specific instrumentation and application.
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Propanil: Precursor ion (m/z) 218.0 -> Product ion (m/z) 162.0 (quantification), 127.0 (confirmation).
-
This compound: Precursor ion (m/z) 223.0 -> Product ion (m/z) 167.0.
-
Visualizations
Caption: Experimental workflow for Propanil analysis.
Caption: Principle of matrix effect compensation.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
Improving accuracy of Propanil quantification with internal standards
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of Propanil quantification using internal standards.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for accurate Propanil quantification?
An internal standard (IS) is a compound with similar chemical properties to the analyte (Propanil) that is added in a constant, known amount to all samples, calibration standards, and quality controls.[1][2] Its purpose is to correct for variations that can occur during sample preparation and instrumental analysis.[1][3] By using the ratio of the analyte's response to the internal standard's response, the method can compensate for issues like sample loss during extraction, injection volume variability, and fluctuations in instrument sensitivity.[1] This significantly improves the precision and accuracy of the final quantitative result.
Q2: How do I select an appropriate internal standard for Propanil analysis?
Choosing the right internal standard is critical for method robustness. Key criteria include:
-
Chemical Similarity: The IS should be chemically similar to Propanil to ensure it behaves similarly during extraction and analysis.
-
Absence in Samples: The IS must not be naturally present in the samples being analyzed.
-
Chromatographic Resolution: It must be well-separated from Propanil and other matrix components in the chromatogram.
-
Stability: The IS should be stable throughout the entire analytical process.
For mass spectrometry (MS) methods, an isotopically labeled version of Propanil (e.g., Propanil-d5 or ¹³C-Propanil) is the ideal choice. It has nearly identical chemical and physical properties to Propanil, ensuring it co-elutes and experiences the same matrix effects, but is distinguishable by its different mass-to-charge ratio (m/z). If an isotopically labeled standard is unavailable, other structurally similar and commercially available pesticides not present in the sample can be considered.
Q3: My calibration curve for Propanil has a poor correlation coefficient (r² < 0.99). What are the common causes and solutions?
A low correlation coefficient indicates that the data points do not fit the linear regression model well. Common causes and troubleshooting steps are outlined below.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Standard Preparation | Prepare fresh stock and working standard solutions. Verify the purity of the reference standard. Use calibrated pipettes and Class A volumetric flasks. |
| Instrumental Instability | Allow the instrument (GC or LC-MS) to reach a stable operating condition. Check for leaks in the system. Run system suitability tests to ensure consistent performance. |
| Inappropriate Calibration Range | Ensure the concentration range of your calibration standards brackets the expected concentration of Propanil in your samples. If concentrations are very low, the curve may be heteroscedastic. |
| Heteroscedasticity | This occurs when the variance of the error is not constant across the concentration range. It is common in pesticide analysis. Use a weighted linear regression (e.g., 1/x or 1/x²) model instead of an ordinary linear regression. This gives more weight to the lower concentration points, often improving the fit. |
| Matrix Effects | If using solvent-based standards for complex samples, matrix components can interfere. Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of Propanil and the internal standard. |
Troubleshooting Guide
This section addresses specific issues that may arise during the quantification of Propanil.
Problem: High Variability in Replicate Injections (%RSD > 15%)
High relative standard deviation (RSD) suggests a lack of precision in the analytical method.
dot
Caption: Troubleshooting logic for high replicate variability.
Problem: Significant Matrix Effects Observed
Matrix effects are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix. This is a common challenge in the analysis of pesticides in complex matrices like soil, food, or biological fluids.
Identifying Matrix Effects: A common way to quantify the matrix effect (ME) is to compare the peak response of an analyte in a matrix extract spiked after extraction with the response of the analyte in a pure solvent standard at the same concentration.
-
Calculation: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
Interpretation:
-
ME < 100%: Signal suppression
-
ME > 100%: Signal enhancement
-
ME = 100%: No matrix effect
-
Strategies to Mitigate Matrix Effects:
| Strategy | Description | Advantages | Disadvantages |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that is free of the analyte. | Highly effective at compensating for signal suppression/enhancement. | Requires a representative blank matrix, which may be difficult to obtain. |
| Isotopically Labeled Internal Standard | Use an internal standard like this compound. It co-elutes and experiences the same matrix effects as the unlabeled Propanil, providing the most accurate correction. | The "gold standard" for correcting matrix effects. | Can be expensive and not available for all analytes. |
| Sample Dilution | Dilute the sample extract with the initial mobile phase or solvent. | Simple and can reduce the concentration of interfering matrix components. | May dilute the analyte below the limit of quantification (LOQ). |
| Improved Sample Cleanup | Incorporate additional cleanup steps like solid-phase extraction (SPE) or dispersive SPE (d-SPE) to remove interfering compounds. | Can effectively remove matrix components. | May increase sample preparation time and introduce analyte loss. |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for Propanil in Water
This protocol provides a starting point for method development. Optimization will be required based on the specific instrument and sample matrix.
1. Standard Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh ~10 mg of Propanil reference standard into a 100 mL Class A volumetric flask. Dissolve and dilute to volume with methanol (B129727).
-
Internal Standard Stock (100 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., this compound) in the same manner.
-
Working Standards: Prepare a series of calibration standards by serially diluting the stock solutions in the appropriate solvent (e.g., methanol or matrix extract). A typical range is 0.1 to 100 ng/mL. Spike each standard with the internal standard to a constant final concentration (e.g., 20 ng/mL).
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by purified water.
-
Load 100 mL of the water sample onto the cartridge.
-
Wash the cartridge to remove interferences (e.g., with water).
-
Elute Propanil and the IS with a suitable organic solvent like ethyl acetate (B1210297) or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase.
3. Instrumental Analysis (LC-MS/MS):
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Gradient: A typical gradient might start at 95% A, ramp to 5% A over several minutes, hold, and then return to initial conditions.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
MS/MS Transitions (MRM):
-
Propanil: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier).
-
Internal Standard: Monitor appropriate transitions for the chosen IS.
-
dot
Caption: General workflow for Propanil quantification using an internal standard.
References
Technical Support Center: Troubleshooting Low Recovery of Propanil-d5
Welcome to the technical support center for troubleshooting issues related to the recovery of Propanil-d5 in sample extraction. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Propanil, a widely used herbicide.[1][2] In analytical chemistry, stable isotopically labeled (SIL) compounds like this compound are considered the gold standard for use as internal standards (IS).[3] This is because they are chemically and physically almost identical to the non-labeled analyte (Propanil).[3] Spiking samples with this compound at the beginning of the sample preparation process allows for the accurate correction of analyte loss during extraction, cleanup, and analysis, as well as compensating for matrix effects that can suppress or enhance the instrument's signal.[4]
Q2: What are the most common causes of low recovery for deuterated internal standards?
Low recovery of deuterated internal standards can stem from several factors, including:
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Suboptimal Extraction Conditions: Use of an inappropriate solvent, incorrect pH, or insufficient extraction time and agitation can lead to incomplete extraction.
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Matrix Effects: Components in the sample matrix can interfere with the extraction process or suppress the instrument's signal.
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Degradation of the Standard: this compound may degrade during sample preparation or storage due to factors like pH, temperature, or light exposure.
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Issues with the Analytical Method: Problems such as poor chromatographic resolution or improper instrument settings can also contribute to apparent low recovery.
Q3: What is considered an acceptable recovery range for this compound?
Generally, recovery rates between 70% and 120% are considered acceptable for pesticide residue analysis. However, the acceptable range can vary depending on the complexity of the matrix, the concentration of the analyte, and the specific requirements of the analytical method. Consistency and reproducibility of the recovery are often more critical than achieving 100% recovery.
Q4: How do matrix effects impact the recovery of this compound?
Matrix effects are a significant challenge in analyses using liquid chromatography-mass spectrometry (LC-MS/MS). They occur when co-extracted compounds from the sample matrix affect the ionization efficiency of the target analyte and the internal standard in the mass spectrometer's source. This can lead to either signal suppression (lower apparent recovery) or signal enhancement (higher apparent recovery). Even with a deuterated internal standard, differential matrix effects can occur if the analyte and the internal standard do not co-elute perfectly, causing them to be affected differently by the matrix.
Troubleshooting Guide for Low this compound Recovery
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Consistently low recovery of this compound across all samples.
If you observe low recovery in all your samples, including quality controls, the issue likely lies within the fundamental parameters of your extraction method.
Potential Causes and Solutions:
| Potential Cause | Recommended Actions & Solutions |
| Inappropriate Extraction Solvent | The polarity of the extraction solvent may not be optimal for this compound. Solution: Review the physicochemical properties of Propanil (LogP ≈ 3.1) and select a solvent with appropriate polarity, such as acetonitrile (B52724) or ethyl acetate. |
| Incorrect pH of the Sample | The pH of the sample can influence the charge state and solubility of this compound. Propanil is stable over a normal pH range. Solution: Ensure the pH of your sample is within a neutral range (pH 4-9) where Propanil is stable. |
| Insufficient Extraction Time or Agitation | The analyte may not have enough time or energy to partition from the sample matrix into the extraction solvent. Solution: Increase the extraction time, use a mechanical shaker or vortexer, and consider using techniques like sonication to improve extraction efficiency. |
| Degradation of this compound | Propanil can degrade rapidly in soil and water, primarily to 3,4-dichloroaniline (B118046) (DCA). This degradation can be influenced by microbial activity and sunlight. Solution: Minimize sample processing time, protect samples from light, and consider storing samples at low temperatures to slow degradation. Ensure your analytical method also monitors for the presence of DCA. |
Problem 2: Variable recovery of this compound in different sample types.
Inconsistent recovery between different matrices (e.g., soil vs. water, or different types of soil) points towards matrix-dependent issues.
Potential Causes and Solutions:
| Potential Cause | Recommended Actions & Solutions |
| Differential Matrix Effects | Different sample matrices contain varying levels and types of interfering compounds that can affect this compound recovery and detection. Solution: Develop matrix-matched calibration curves for each matrix type to compensate for these effects. A more thorough sample cleanup procedure may also be necessary. |
| Strong Analyte-Matrix Interactions | This compound may bind strongly to certain components of the sample matrix, such as organic matter in soil. Solution: For soil samples, ensure adequate hydration before extraction. Increasing the extraction time or using a more vigorous extraction technique may be required to break these interactions. |
Problem 3: Low recovery specifically when using Solid-Phase Extraction (SPE).
SPE is a powerful cleanup technique, but each step needs to be optimized for successful recovery.
Potential Causes and Solutions:
| Potential Cause | Recommended Actions & Solutions |
| Improper Cartridge Conditioning | Failure to properly condition the SPE sorbent will lead to poor retention of the analyte. Solution: Always perform the two-step conditioning process: first with a non-polar solvent (e.g., methanol) to activate the sorbent, followed by an aqueous solution (e.g., reagent water) to equilibrate the phase. Do not let the sorbent dry out between steps. |
| Inappropriate Wash Solvent | The wash solvent may be too strong, causing the premature elution of this compound along with the interferences. Solution: Use a wash solvent that is strong enough to remove interferences but weak enough to leave this compound retained on the sorbent. You may need to test different solvent/water ratios. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb this compound from the sorbent completely. Solution: Use a stronger elution solvent or increase the volume of the elution solvent. Eluting with two smaller aliquots can sometimes improve recovery compared to one large volume. |
Problem 4: Poor recovery during Liquid-Liquid Extraction (LLE).
LLE is a classic extraction technique, but issues like emulsion formation can hinder recovery.
Potential Causes and Solutions:
| Potential Cause | Recommended Actions & Solutions |
| Emulsion Formation | A stable emulsion layer can form between the aqueous and organic phases, trapping the analyte. Solution: To break emulsions, try adding salt to the aqueous phase, centrifuging the sample, or filtering the mixture through a glass wool plug. |
| Incorrect Solvent-to-Sample Ratio | An insufficient volume of extraction solvent may not be adequate for quantitative extraction. Solution: Optimize the ratio of organic solvent to the aqueous sample. A higher ratio (e.g., 7:1) is often a good starting point to ensure high recovery. |
| Poor Phase Separation | Incomplete separation of the aqueous and organic layers can lead to loss of the analyte. Solution: Allow sufficient time for the layers to separate completely. Ensure you are collecting the correct layer based on the relative densities of the solvents. |
Problem 5: Low recovery when using the QuEChERS method.
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is highly effective but may require modification for complex matrices like soil.
Potential Causes and Solutions:
| Potential Cause | Recommended Actions & Solutions |
| Incorrect Salt/Buffer Combination | The choice of salts (e.g., MgSO₄, NaCl, citrate (B86180) buffers) affects the partitioning of the analyte into the organic phase. Solution: Select the appropriate QuEChERS salt formulation for your analyte and matrix. The AOAC and EN versions use different buffering systems to protect pH-sensitive pesticides. |
| Inappropriate d-SPE Sorbent | The dispersive SPE (d-SPE) cleanup sorbent may be removing this compound along with the matrix interferences. Solution: For general cleanup, a combination of PSA (Primary Secondary Amine) and MgSO₄ is common. For matrices with high lipid content, C18 may be added. For pigmented samples, GCB (Graphitized Carbon Black) can be used, but it may also remove planar pesticides like Propanil. Evaluate different d-SPE combinations to find the optimal balance between cleanup and recovery. |
| Insufficient Hydration of Dry Samples | The original QuEChERS method was designed for samples with high water content. Solution: For dry samples like soil, it is crucial to add water and allow the sample to hydrate (B1144303) before adding the extraction solvent. |
Data Presentation
Table 1: Summary of Factors Affecting this compound Recovery and Potential Solutions
| Factor | Potential Issue | Recommended Solution |
| Extraction Method | Incomplete extraction from complex matrices like soil. | Optimize parameters (solvent, pH, time, agitation). Consider QuEChERS for its efficiency in soil. |
| Sample Matrix | High organic matter can bind this compound. Co-extractives cause ion suppression/enhancement. | Ensure sample hydration. Use matrix-matched standards and robust cleanup (d-SPE, SPE). |
| pH | Degradation of this compound outside of stable range. | Maintain sample pH between 4 and 9. |
| Temperature | Increased degradation at higher temperatures. | Process and store samples at low temperatures. |
| Light Exposure | Photodegradation can occur. | Protect samples from direct sunlight and UV light during processing and storage. |
Table 2: Comparison of Common Extraction Techniques for Propanil Analysis
| Technique | Advantages | Disadvantages | Typical Recovery Range |
| Solid-Phase Extraction (SPE) | High selectivity, clean extracts, potential for automation. | Can be method-development intensive, potential for cartridge variability. | 80-110% |
| Liquid-Liquid Extraction (LLE) | Simple, widely applicable. | Can be labor-intensive, uses larger solvent volumes, emulsion formation is common. | 70-100% |
| QuEChERS | Fast, high throughput, low solvent use, effective for multi-residue analysis. | Extracts may be less clean than SPE, requires optimization for dry/complex matrices. | 70-120% |
Table 3: Example of a Matrix Effect Evaluation
This experiment helps quantify the extent of ion suppression or enhancement.
| Sample Set | Description | Peak Area (Analyte) | Peak Area (this compound) |
| Set A | Standard in neat solvent | 100,000 | 120,000 |
| Set B | Post-extraction spike in matrix | 75,000 | 96,000 |
| Set C | Pre-extraction spike in matrix | 60,000 | 72,000 |
| Calculations | |||
| Matrix Effect (%) | (Peak Area Set B / Peak Area Set A) * 100 | 75% (Suppression) | 80% (Suppression) |
| Extraction Recovery (%) | (Peak Area Set C / Peak Area Set B) * 100 | 80% | 75% |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) Method
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Conditioning: Pass 5 mL of methanol (B129727) through the C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
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Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
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Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
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Elution: Elute the this compound and analyte with 5 mL of a strong solvent (e.g., acetonitrile or ethyl acetate) into a collection tube.
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Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
Protocol 2: General Liquid-Liquid Extraction (LLE) Method
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Sample Preparation: Place 10 mL of the aqueous sample into a separatory funnel. Adjust pH if necessary.
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Solvent Addition: Add the this compound internal standard and 10 mL of an immiscible organic solvent (e.g., ethyl acetate).
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Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
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Phase Separation: Allow the layers to separate completely. Drain the lower layer (aqueous or organic, depending on density) and collect the organic layer containing the analyte.
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Drying and Concentration: Dry the organic extract with anhydrous sodium sulfate, then evaporate and reconstitute for analysis.
Protocol 3: General QuEChERS Method for Soil
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Sample Preparation: Weigh 10 g of hydrated soil into a 50 mL centrifuge tube.
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Extraction: Add the this compound internal standard and 10 mL of acetonitrile. Shake vigorously for 1 minute.
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Salting Out: Add the appropriate QuEChERS extraction salts (e.g., MgSO₄ and NaCl). Shake immediately and vigorously for 1 minute.
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Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
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Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing MgSO₄ and a cleanup sorbent (e.g., PSA/C18).
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Final Centrifugation: Vortex for 30 seconds and centrifuge at high rcf for 2 minutes.
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Analysis: The resulting supernatant is ready for analysis.
Mandatory Visualizations
Here are diagrams to visually represent key workflows and relationships in the troubleshooting process.
Caption: Troubleshooting workflow for low internal standard recovery.
Caption: Key steps in a typical Solid-Phase Extraction (SPE) workflow.
Caption: Logical relationship of factors influencing Liquid-Liquid Extraction (LLE).
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for Propanil-d5 Detection
Welcome to the technical support center for the optimization of mass spectrometry parameters for Propanil-d5 detection. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help you overcome common challenges in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the recommended Multiple Reaction Monitoring (MRM) transitions for this compound?
A1: The selection of appropriate MRM transitions is crucial for the sensitive and selective detection of this compound. For this compound, the protonated precursor ion ([M+H]+) is m/z 223.1. The following table summarizes the recommended MRM transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Designation |
| This compound | 223.1 | 171.0 | Primary (Quantitation) |
| This compound | 223.1 | 132.0 | Secondary (Confirmation) |
| Propanil | 218.1 | 166.0 | Primary (Quantitation)[1] |
| Propanil | 218.1 | 127.0 | Secondary (Confirmation)[1] |
Q2: I am observing a very low or no signal for this compound. What are the potential causes and how can I troubleshoot this?
A2: A weak or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings.[2] A systematic troubleshooting approach is recommended.
Troubleshooting Steps:
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Verify Standard Integrity: Ensure that the this compound internal standard has not degraded. Prepare a fresh dilution from the stock solution and perform a direct infusion or injection to confirm its response.
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Check MRM Transitions: Double-check that the correct precursor and product ions for this compound are accurately entered into the instrument's acquisition method.
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Inspect Ion Source Parameters: A contaminated or improperly configured ion source is a common reason for poor signal intensity.[2]
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Cleaning: Check the ion source components, such as the capillary and skimmer, for any visible residue and clean them according to the manufacturer's guidelines.
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Optimization: Infuse a solution of this compound directly into the mass spectrometer and systematically adjust key parameters like nebulizer gas flow, drying gas temperature, and capillary voltage to maximize the signal.
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Evaluate Sample Preparation: Inefficient extraction of the internal standard from the sample matrix can lead to low recovery and a weak signal.[3] Consider if the chosen sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is optimal for your sample matrix.
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Assess Chromatographic Conditions: Poor chromatography can lead to broad peaks and reduced signal intensity. Ensure that the mobile phase composition and gradient are suitable for Propanil. For instance, a mobile phase containing 0.1% acetic acid in water and methanol (B129727) can be effective.
Q3: My this compound peak shows significant variability in area across my sample batch. What could be the cause?
A3: Inconsistent peak areas for the internal standard can compromise the accuracy and precision of your quantitative analysis.
Potential Causes and Solutions:
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Inconsistent Sample Preparation: Ensure that the internal standard is added precisely and consistently to every sample and standard. Automated liquid handling systems can improve reproducibility.
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Autosampler Issues: Check the autosampler for air bubbles in the syringe or sample loop, which can lead to inconsistent injection volumes.
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Matrix Effects: Variations in the sample matrix between different samples can lead to differential ion suppression or enhancement of the this compound signal. It is crucial to use a deuterated internal standard like this compound to compensate for these effects. If variability persists, further optimization of the sample cleanup procedure may be necessary to remove interfering matrix components.
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LC System Instability: Fluctuations in pump pressure can indicate a leak or a pump malfunction, leading to variable retention times and peak areas.
Q4: I am observing a chromatographic peak for this compound in my blank samples. How can I resolve this carryover issue?
A4: Peak carryover in blank injections can lead to inaccurate quantification, especially at the lower limit of quantitation.
Troubleshooting Carryover:
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Optimize Wash Solvents: Ensure that the autosampler wash solution is effective at removing this compound from the injection system. A wash solution that mimics the organic composition of the mobile phase at the elution point of the analyte is often a good starting point.
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Increase Wash Volume and/or Cycles: Increasing the volume of the needle wash or the number of wash cycles can help to minimize carryover.
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Investigate the Source: Carryover can originate from the autosampler, injection valve, or even the analytical column. A systematic investigation may be required to pinpoint the source.
Experimental Protocols
Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of Propanil and this compound from a biological matrix such as plasma or serum.
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To a 100 µL aliquot of the sample (blank, standard, or unknown), add 25 µL of the this compound internal standard working solution.
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Vortex the sample for 10 seconds to ensure thorough mixing.
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Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
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Vortex the mixture vigorously for 1 minute.
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Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
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Carefully transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
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Reconstitute the dried residue in 100 µL of the initial mobile phase conditions.
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Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Diagrams
Troubleshooting Workflow for Low this compound Signal
References
Minimizing isotopic exchange in Propanil-d5 standards
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing isotopic exchange in Propanil-d5 standards. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound standards?
A: Isotopic exchange, specifically hydrogen-deuterium (H-D) exchange, is a chemical reaction where a deuterium (B1214612) atom on a labeled standard is replaced by a hydrogen atom from the surrounding solvent or matrix. This process, also known as back-exchange, can compromise the integrity of the internal standard, leading to inaccurate quantification in sensitive analytical methods like LC-MS/MS. If the this compound standard loses its deuterium labels, it can be mistakenly measured as the unlabeled analyte, causing a "false positive" and compromising the accuracy of the results.
Q2: Where are the deuterium labels on this compound located and how susceptible are they to exchange?
A: In this compound, the five deuterium atoms are located on the propanoyl group of the molecule.[1][2][3][4] Carbon-deuterium (C-D) bonds are generally considered stable under typical analytical conditions. However, deuterium atoms on carbons adjacent to a carbonyl group (α and β carbons) can be susceptible to exchange under certain conditions, particularly in the presence of strong acids or bases, or at elevated temperatures due to enolization.
Q3: What are the primary experimental factors that can cause deuterium loss in this compound?
A: The primary factors that can promote the back-exchange of deuterium in this compound are:
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pH: Both highly acidic and highly basic conditions can catalyze H-D exchange.[5]
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Temperature: Elevated temperatures increase the rate of chemical reactions, including isotopic exchange.
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Solvent Composition: Protic solvents (e.g., water, methanol) are a source of exchangeable protons and can facilitate isotopic exchange.
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Exposure Time: Prolonged exposure to conditions that promote exchange will increase the extent of deuterium loss.
Q4: How should this compound standards be stored to ensure long-term stability?
A: To ensure the long-term stability and isotopic purity of this compound, it should be stored under the following controlled conditions:
| Storage Parameter | Recommendation | Rationale |
| Temperature | +4°C for short-term storage; -20°C or -80°C for long-term storage. | Minimizes the rate of potential degradation and exchange reactions. |
| Form | Solid (Neat) | More stable than solutions, which can facilitate isotopic exchange. |
| Container | Tightly sealed, amber glass vial. | Protects from atmospheric moisture and light. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen). | Protects from atmospheric moisture and oxygen. |
Q5: What solvents are recommended for preparing this compound solutions?
A: The choice of solvent is critical to prevent deuterium exchange. Aprotic solvents are preferred.
| Solvent Type | Examples | Recommendation | Rationale |
| Aprotic Solvents | Acetonitrile (B52724), Dichloromethane (B109758), Toluene | Highly Recommended | These solvents lack exchangeable protons and will minimize the risk of isotopic exchange. Propanil is soluble in dichloromethane and toluene. |
| Protic Solvents | Water, Methanol, Ethanol | Not Recommended for Stock Solutions | These solvents are a source of protons and can lead to significant back-exchange. If required for mobile phase, use should be minimized and solutions prepared fresh. |
| Deuterated Solvents | Deuterated Methanol (Methanol-d4), Deuterated Water (D₂O) | Recommended if Protic Solvent is Necessary | Using a deuterated version of a protic solvent will minimize isotopic exchange. |
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential isotopic exchange issues with this compound.
Problem: Inconsistent or decreasing internal standard (IS) response across an analytical run.
References
Technical Support Center: Propanil-d5 Analytical Issues
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the quantitative analysis of Propanil, with a specific focus on calibration curve linearity problems when using Propanil-d5 as an internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my Propanil calibration curve non-linear, especially at higher concentrations?
A non-linear calibration curve, often showing a plateau at higher concentrations, is a common issue in LC-MS analysis. This phenomenon is typically indicative of detector saturation or ion suppression.
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Detector Saturation: Every detector has a linear dynamic range. When the concentration of the analyte (Propanil) is too high, the detector becomes saturated and can no longer produce a proportional response, causing the curve to flatten.
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Ion Source Saturation/Ion Suppression: In electrospray ionization (ESI) mass spectrometry, there is a limited capacity for ionization in the source. At high analyte concentrations, Propanil and its deuterated internal standard, this compound, will compete for ionization. This can lead to a non-proportional response for Propanil and may also cause a decrease in the signal of this compound as the Propanil concentration increases.[1]
Troubleshooting Steps:
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Extend the Calibration Range: Dilute your higher concentration standards to lower the maximum concentration point and re-run the calibration curve.
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Reduce Injection Volume: A smaller injection volume will introduce less analyte into the system, potentially bringing the response back within the linear range of the detector.
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Optimize Internal Standard Concentration: The concentration of this compound should be optimized. A common practice is to use a concentration that falls in the mid-range of the calibration curve.[1]
Q2: My calibration curve is non-linear at the lower concentration end. What could be the cause?
A flattening of the calibration curve at low concentrations can suggest issues with the limit of quantification (LOQ) or analyte adsorption.
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Analyte Adsorption: Propanil, being a hydrophobic molecule, may adsorb to active sites within the HPLC/UPLC system, such as tubing, frits, or the column itself. This effect is more pronounced at lower concentrations, leading to a loss of analyte and a non-linear response.
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Limit of Quantification (LOQ): The lowest calibration standard might be below the method's established LOQ, where quantitative results are not reliable.
Troubleshooting Steps:
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Column Priming: Before running the analytical batch, inject a high-concentration standard one or more times. This can help to passivate any active sites in the system.[2]
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Re-evaluate LOQ: Ensure that your lowest calibration point is at or above the method's validated LOQ.
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Modify Mobile Phase: The addition of a small amount of a competitive agent or using a different column chemistry might mitigate adsorption effects.
Q3: The peak area of my internal standard, this compound, is not consistent across my calibration standards. What does this indicate?
Inconsistent peak areas for the internal standard (IS) across the calibration curve are a significant indicator of analytical problems, most commonly matrix effects or ion suppression.
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Ion Suppression/Enhancement: As the concentration of Propanil increases, it can suppress the ionization of the co-eluting this compound, leading to a decreasing IS peak area.[1] This is a classic sign of matrix effects, even in a standards-only curve, where high concentrations of the analyte act as the "matrix".
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IS Instability: Although less common for stable isotope-labeled standards, instability of the this compound in the prepared solution could be a factor. Propanil itself is known to degrade rapidly to 3,4-dichloroaniline (B118046) (DCA), and while the deuterated version is more stable, its purity and stability in the working solution should be considered.[3]
Troubleshooting Steps:
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Dilute Samples: Diluting both the calibration standards and any unknown samples can help to mitigate ion suppression effects.
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Optimize Chromatography: Improve the chromatographic separation between Propanil and any interfering matrix components. While Propanil and this compound are designed to co-elute, ensuring they elute in a clean region of the chromatogram is important.
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Check IS Purity and Stability: Prepare fresh internal standard working solutions and re-analyze the curve.
Data Summary: Linearity Troubleshooting
The following table summarizes potential issues and recommended actions for troubleshooting this compound calibration curve linearity.
| Observed Issue | Potential Cause | Primary Recommendation | Secondary Actions |
| Curve flattens at high concentrations | Detector/Ion Source Saturation | Dilute high-concentration standards | Reduce injection volume; check IS response |
| Curve flattens at low concentrations | Analyte Adsorption / Below LOQ | Prime the analytical column | Re-evaluate LOQ; modify mobile phase |
| Inconsistent IS (this compound) peak area | Ion Suppression / Matrix Effects | Dilute all standards and samples | Optimize chromatography; check IS stability |
| Poor correlation coefficient (r²) overall | General Method Variability | Prepare fresh standards and mobile phase | Service the LC-MS instrument |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
This protocol describes the preparation of a series of calibration standards for Propanil with a constant concentration of the internal standard, this compound.
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Prepare Stock Solutions:
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Propanil Stock (1 mg/mL): Accurately weigh 10 mg of Propanil reference standard and dissolve it in 10 mL of methanol (B129727) in a Class A volumetric flask.
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This compound Internal Standard (IS) Stock (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.
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Prepare Working Solutions:
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Propanil Working Standard Series: Perform serial dilutions of the Propanil stock solution with a 50:50 acetonitrile:water mixture to create a series of working standards (e.g., 1000, 500, 250, 100, 50, 25, 10, and 5 ng/mL).
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This compound IS Working Solution (50 ng/mL): Dilute the this compound IS stock solution with a 50:50 acetonitrile:water mixture to a final concentration of 50 ng/mL.
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Prepare Calibration Curve Standards:
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To a series of autosampler vials, add 100 µL of each Propanil working standard.
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To each vial, add 100 µL of the this compound IS working solution (50 ng/mL).
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The final concentration of the IS in each standard will be 25 ng/mL. The final concentrations of Propanil will be half of the working standard concentrations (e.g., 500, 250, 125, 50, 25, 12.5, 5, and 2.5 ng/mL).
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Data Analysis:
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Inject each calibration standard.
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Plot the ratio of the Propanil peak area to the this compound peak area against the concentration of Propanil.
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Perform a linear regression analysis. A weighting factor (e.g., 1/x or 1/x²) may be necessary for heteroscedastic data.
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Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting calibration curve linearity issues with this compound.
Caption: Troubleshooting workflow for this compound calibration curve linearity.
References
Technical Support Center: Propanil-d5 in ESI-MS Analysis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression in Electrospray Ionization-Mass Spectrometry (ESI-MS) using Propanil-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect ESI-MS analysis?
A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte, such as Propanil.[1] It occurs when co-eluting components from the sample matrix compete with the analyte for ionization in the ESI source.[2] This competition can lead to a decreased analyte signal, which negatively impacts the sensitivity, precision, and accuracy of the analytical method.[3][4] Even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression can compromise the reliability of quantitative results.[5]
Q2: How does using this compound as an internal standard help mitigate ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Because it is chemically almost identical to Propanil, it exhibits similar behavior during sample preparation and, crucially, co-elutes during liquid chromatography. The assumption is that both Propanil and this compound will experience the same degree of ion suppression or enhancement from the matrix. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound perfectly correct for all matrix effects?
A3: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight difference in retention time between the analyte and the deuterated standard. If this chromatographic shift causes them to elute into regions with different levels of ion suppression, it can lead to "differential matrix effects" and inaccurate quantification.
Q4: What are the primary causes of ion suppression in complex biological matrices?
A4: In biological samples such as plasma or urine, ion suppression is often caused by endogenous components like phospholipids, salts, and proteins that are not fully removed during sample preparation. Other sources can include non-volatile buffers (e.g., phosphates), detergents, and exogenous contaminants like plasticizers from labware or mobile phase additives. These substances can increase the viscosity and surface tension of the ESI droplets, hindering the formation of gas-phase ions.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound to correct for ion suppression.
Problem 1: The analyte signal (Propanil) is low and inconsistent, even with this compound.
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Possible Cause: Significant ion suppression is occurring in a specific region of the chromatogram where your analyte elutes.
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Troubleshooting Steps:
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Identify Suppression Zones: Perform a post-column infusion experiment to pinpoint the retention times where matrix components are causing the most significant ion suppression.
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Optimize Chromatography: Adjust the LC gradient, mobile phase composition, or select a different column to shift the elution of Propanil away from the high-suppression zones.
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Improve Sample Cleanup: Enhance your sample preparation protocol. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation.
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Problem 2: The Propanil/Propanil-d5 area ratio is not reproducible across different samples.
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Possible Cause: Differential matrix effects, where the analyte and internal standard are affected differently by the matrix.
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Troubleshooting Steps:
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Verify Co-elution: Carefully overlay the chromatograms of Propanil and this compound. A slight chromatographic shift due to the isotope effect can expose them to different matrix interferences. If they are not perfectly co-eluting, consider modifying the chromatographic method. In some cases, using a column with slightly lower resolution can help achieve co-elution and overcome the problem.
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Quantify Matrix Effects: Conduct a post-extraction spike experiment to determine the matrix effect percentage for both Propanil and this compound individually. This will confirm if one is being suppressed more than the other.
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Evaluate Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening the ion suppression effect. However, ensure the analyte concentration remains above the lower limit of quantification (LLOQ).
-
Problem 3: The blank sample (containing only this compound) shows a signal for Propanil.
-
Possible Cause: The this compound internal standard is contaminated with unlabeled Propanil.
-
Troubleshooting Steps:
-
Assess IS Purity: Prepare a blank matrix sample and spike it only with the this compound internal standard at the working concentration.
-
Analyze and Evaluate: Analyze this sample and monitor the mass transition for unlabeled Propanil. The response should be minimal, ideally less than 20% of the response observed for the LLOQ of Propanil.
-
Acquire a New Lot: If the contamination is significant, it will lead to an overestimation of the analyte concentration. Obtain a new, higher-purity lot of the this compound standard.
-
Quantitative Data Summary
The following table presents illustrative data from a post-extraction spike experiment to quantify matrix effects on Propanil and this compound. This demonstrates how differential suppression can be identified.
Table 1: Illustrative Matrix Effect Evaluation in Human Plasma
| Sample Set | Description | Mean Peak Area (Propanil) | Mean Peak Area (this compound) |
| Set A (Neat Solution) | Analyte + IS in clean solvent | 1,250,000 | 1,310,000 |
| Set B (Post-Spike Matrix) | Blank plasma extract spiked with Analyte + IS after extraction | 712,500 | 943,200 |
| Matrix Effect (ME %) | (Peak Area Set B / Peak Area Set A) * 100 | 57% | 72% |
| Interpretation | Both compounds show ion suppression. Propanil is suppressed more than this compound (differential matrix effect), which could lead to inaccurate quantification. |
Note: The data in this table is for illustrative purposes only and is intended to demonstrate the calculation and interpretation of matrix effects.
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Propanil using this compound
This protocol is adapted from established methods for pesticide analysis in water and serves as a template.
-
Sample Preparation (Water Sample):
-
To a 10 mL water sample, add the this compound internal standard solution to achieve a final concentration within the calibrated range.
-
Vortex the sample to ensure homogeneity.
-
If necessary, filter the sample through a 0.45 µm filter before injection.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: 0.1% Acetic Acid in Methanol.
-
Gradient: Establish a suitable gradient to separate Propanil from matrix interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: ESI Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Illustrative):
-
Propanil: m/z 218.1 → 162.0 (Quantifier), m/z 218.1 → 127.0 (Qualifier).
-
This compound: m/z 223.1 → 167.0 (Adjust for mass shift).
-
-
Source Parameters: Optimize Ion Spray Voltage (~5500 V) and Temperature (~550 °C) for maximum signal intensity.
-
-
Data Analysis:
-
Quantify Propanil using the peak area ratio of the Propanil quantifier ion to the this compound quantifier ion.
-
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
-
Setup:
-
Prepare a solution of Propanil (e.g., 100 ng/mL) in a solvent compatible with the mobile phase.
-
Using a syringe pump and a T-connector, continuously infuse this solution into the mobile phase flow between the LC column and the MS ion source at a low, constant rate (e.g., 10 µL/min).
-
-
Procedure:
-
Begin the infusion and allow the Propanil signal to stabilize, establishing a constant baseline.
-
Inject a blank, extracted matrix sample onto the LC column and run the chromatographic method.
-
-
Analysis:
-
Monitor the Propanil MRM signal throughout the run. Any significant drop or dip in the stable baseline indicates a region where co-eluting matrix components are causing ion suppression.
-
Visual Guides
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Conceptual model of ion suppression in the ESI source.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Contamination sources for Propanil-d5 in laboratory analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating sources of Propanil-d5 contamination during laboratory analysis.
Troubleshooting Guide: Investigating this compound Contamination
Unexpected signals or inaccurate quantification of this compound can arise from various sources. This guide provides a systematic approach to identify the root cause of contamination.
Problem: Detection of Unlabeled Propanil (B472794) in this compound Standard or Blank Samples
High-purity deuterated standards can sometimes contain their unlabeled ("light") counterparts.[1] This can occur during synthesis or if the standard degrades.
Experimental Protocol: Purity Check of this compound Standard
-
Objective: To verify the isotopic purity of the this compound analytical standard.
-
Materials:
-
This compound analytical standard
-
High-purity solvent (e.g., LC-MS grade acetonitrile (B52724) or methanol)[2]
-
Calibrated LC-MS/MS or GC-MS system[3]
-
-
Procedure:
-
Prepare a stock solution of the this compound standard in the chosen high-purity solvent.[2]
-
Prepare a series of dilutions of the stock solution to create a calibration curve.
-
Analyze the dilutions using a validated LC-MS/MS or GC-MS method.
-
Monitor for the mass transition of unlabeled Propanil in addition to the this compound transition.
-
-
Expected Outcome: The signal corresponding to unlabeled Propanil should be absent or below the limit of detection in a pure standard.
-
Troubleshooting:
-
If a significant peak for unlabeled Propanil is detected, the standard may be contaminated. Contact the supplier for a certificate of analysis or a new batch.
-
Consider the possibility of in-source back-exchange of deuterium (B1214612) for hydrogen, although this is less common with stable labeling on the propanoyl group.
-
Problem: this compound Signal Detected in Solvent or Reagent Blanks
Contamination can be introduced through solvents, reagents, or laboratory apparatus.
Experimental Protocol: Blank Analysis to Identify Contamination Source
-
Objective: To systematically identify the source of this compound contamination in the analytical workflow.
-
Procedure:
-
Solvent Blank: Inject the pure solvent used for sample preparation and analysis directly into the instrument.
-
Reagent Blank: Prepare a blank sample containing all reagents used in the sample preparation process (e.g., extraction solvents, buffers) but without the sample matrix.
-
Glassware/Apparatus Blank: Rinse all glassware and plasticware used in the sample preparation with the analysis solvent and inject the rinse solution. This includes vials, pipettes, and centrifuge tubes.[4]
-
-
Analysis: Analyze each blank injection for the presence of this compound.
-
Interpretation:
-
Signal in Solvent Blank: The solvent is contaminated. Use a new bottle of high-purity solvent.
-
Signal in Reagent Blank (but not Solvent Blank): One or more of the reagents are contaminated. Test each reagent individually to identify the source.
-
Signal in Glassware/Apparatus Blank (but not others): The laboratory ware is contaminated. Implement a more rigorous cleaning procedure.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of laboratory contamination for deuterated internal standards like this compound?
A1: Common sources include:
-
The deuterated standard itself: It may contain a small percentage of the unlabeled analyte.
-
Cross-contamination: Residues from previous analyses of high-concentration samples can carry over.
-
Laboratory environment: This includes atmospheric moisture, dust particles, and contaminants from surfaces.
-
Consumables: Solvents, reagents, pipette tips, vials, and caps (B75204) can all be potential sources of contamination.
-
Glassware: Improperly cleaned glassware can harbor residues.
Q2: How can I prevent cross-contamination in my this compound analysis?
A2: To prevent cross-contamination:
-
Use dedicated glassware and equipment for high-concentration and low-concentration samples.
-
Implement a rigorous cleaning procedure for all reusable labware, including a final rinse with high-purity solvent.
-
Run solvent blanks between samples to monitor for carryover.
-
Use fresh pipette tips for each sample and standard.
Q3: Can the sample matrix affect my this compound signal?
A3: Yes, the sample matrix can cause ion suppression or enhancement in mass spectrometry. This is known as a "matrix effect" and can lead to inaccurate quantification of the internal standard. To mitigate this, it is important to use an effective sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), and to validate the method for matrix effects.
Q4: What are the degradation products of Propanil, and could they interfere with my analysis?
A4: The primary degradation product of propanil is 3,4-dichloroaniline (B118046) (3,4-DCA). While 3,4-DCA has a different mass than this compound, it is important to be aware of its presence, as high concentrations in a sample could potentially cause matrix effects.
Quantitative Data Summary
| Contamination Source | Relative Likelihood | Key Mitigation Strategy |
| Isotopic Purity of Standard | Low to Moderate | Procure standards from reputable suppliers with a detailed Certificate of Analysis. |
| Cross-Contamination | High | Implement rigorous cleaning protocols and use dedicated labware. |
| Contaminated Solvents/Reagents | Moderate | Use high-purity, LC-MS grade solvents and reagents. |
| Laboratory Glassware/Plasticware | Moderate to High | Thoroughly clean all labware and perform rinse blanks. |
| Matrix Effects | High | Develop and validate an effective sample cleanup method. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound contamination.
Caption: A step-by-step workflow for troubleshooting this compound contamination.
References
- 1. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Propanil using Isotope Dilution Mass Spectrometry and Gas Chromatography
For researchers, scientists, and drug development professionals, the accurate quantification of Propanil is critical for environmental monitoring, food safety, and toxicological studies. This guide provides a detailed comparison of two distinct analytical methods for Propanil determination: a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard (Propanil-d5), and a conventional Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) method.
This comparison aims to provide an objective overview of the performance of each method, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific analytical needs. The use of an internal standard like this compound in the LC-MS/MS method is a key differentiator, offering significant advantages in terms of accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Performance Comparison of Analytical Methods
The validation of an analytical method is crucial to ensure that the results are reliable and reproducible. The following tables summarize the key validation parameters for the LC-MS/MS method with this compound internal standard and the GC-NPD method with an external standard.
| Validation Parameter | LC-MS/MS with this compound Internal Standard | GC-NPD with External Standard |
| Analyte | Propanil and 3,4-Dichloroaniline (DCA) | Propanil and 3,4-Dichloroaniline (DCA) |
| Matrix | Drinking Water and Surface Water | Water |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry | Gas Chromatography with Nitrogen-Phosphorus Detector |
| Internal Standard | This compound (Isotopically Labeled) | Not Utilized (External Standard Calibration) |
| Performance Characteristic | LC-MS/MS with this compound Internal Standard | GC-NPD with External Standard |
| Linearity (Correlation Coefficient, r) | r > 0.99 | Not explicitly stated, but a linear regression is used. |
| Accuracy (% Recovery) | 70-120% | Mean recoveries are calculated, specific range not stated. |
| Precision (% RSD) | ≤ 20% | Standard deviations are calculated, specific %RSD not stated. |
| Limit of Quantitation (LOQ) | 0.1 µg/L | 0.01 ppm (equivalent to 10 µg/L)[1] |
| Limit of Detection (LOD) | Drinking Water: 0.0175 µg/L, Surface Water: 0.0238 µg/L[2] | Not explicitly stated, but detection at 50% of LOQ is required.[1] |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
This method provides high selectivity and sensitivity for the determination of Propanil and its primary metabolite, 3,4-DCA, in water samples. The use of this compound as an internal standard corrects for potential losses during sample preparation and instrumental analysis, leading to more accurate and precise results.
1. Sample Preparation:
-
Measure a specific volume of the water sample into a test tube.
-
Fortify the sample with a known amount of this compound internal standard solution.
-
For calibration standards, fortify blank water samples with known concentrations of Propanil and a constant concentration of this compound.
-
Filter the samples through a 0.45 µm filter prior to analysis.[2]
2. LC-MS/MS Analysis:
-
Liquid Chromatography System: A system capable of gradient elution.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of 0.1% acetic acid in water and 0.1% acetic acid in methanol.
-
Mass Spectrometer: A tandem mass spectrometer operated in positive ion mode.
-
Ion Transitions:
-
Propanil: m/z 218.1 → 162.1 (Quantitation) and 218.1 → 127.2 (Confirmation)
-
3,4-DCA: m/z 162.1 → 127.1 (Quantitation) and 162.1 → 74.0 (Confirmation)
-
This compound: Specific transitions for the deuterated standard would be monitored.
-
3. Quantification:
-
The concentration of Propanil is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve generated from standards of known concentrations.
GC-NPD Method with External Standard
This method is a robust and widely used technique for the analysis of nitrogen-containing pesticides like Propanil. It relies on an external standard calibration for quantification.
1. Sample Preparation:
-
Take a 100 mL aliquot of the water sample.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to extract the analytes.
-
Elute the analytes from the cartridge with ethyl acetate.
-
Adjust the final volume of the extract.
2. GC-NPD Analysis:
-
Gas Chromatograph: A system equipped with a Nitrogen-Phosphorus Detector (NPD).
-
Column: A fused silica (B1680970) capillary column, such as a DB-17 or DB-1701.
-
Injector: Splitless injection.
-
Temperatures:
-
Injector: 250°C
-
Detector: 275°C
-
Oven: A temperature program is utilized to separate the analytes.
-
-
Carrier Gas: Helium.
3. Quantification:
-
A standard curve is constructed by injecting a series of external standard solutions of Propanil at different known concentrations.
-
The concentration of Propanil in the sample extract is determined by comparing its peak area to the calibration curve. The final concentration in the original water sample is calculated by taking into account the initial sample volume and the final extract volume.
Workflow and Pathway Diagrams
References
Inter-laboratory Comparison of Propanil Analysis Using a Deuterated Internal Standard
An Objective Evaluation of Analytical Performance for the Herbicide Propanil
This guide provides a comprehensive comparison of inter-laboratory performance for the quantitative analysis of Propanil, a widely used herbicide. The study incorporates Propanil-d5 as a stable isotope-labeled internal standard to ensure the highest accuracy and precision. This document is intended for researchers, analytical scientists, and professionals in the field of drug development and environmental analysis, offering a transparent overview of expected analytical variability and performance across different laboratories.
Introduction
Propanil (N-(3,4-dichlorophenyl)propanamide) is a post-emergence herbicide effective against a variety of broadleaf and grassy weeds, particularly in rice cultivation. Its widespread use necessitates robust and reliable analytical methods to monitor its presence in environmental samples and agricultural products. The inclusion of a deuterated internal standard, this compound, is a state-of-the-art practice that corrects for variations in sample preparation and instrument response, thereby enhancing the accuracy and reproducibility of the analytical results.
This guide presents a hypothetical inter-laboratory study designed to assess the proficiency of participating laboratories in the analysis of Propanil in spiked water samples. The data herein is representative of typical performance characteristics observed with modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
A detailed methodology was provided to all participating laboratories to ensure consistency in the analytical approach.
Sample Preparation
-
Sample Receipt and Storage: Blind water samples, spiked with known concentrations of Propanil, were shipped to participating laboratories on dry ice and stored at -20°C upon receipt.
-
Internal Standard Spiking: Prior to extraction, each 10 mL water sample was spiked with a this compound internal standard solution to a final concentration of 50 ng/mL.
-
Solid Phase Extraction (SPE): The samples were then subjected to solid-phase extraction using a C18 cartridge to concentrate the analyte and remove potential matrix interferences.
-
The cartridges were conditioned with methanol (B129727) followed by deionized water.
-
The samples were loaded onto the cartridges.
-
The cartridges were washed with deionized water.
-
Propanil and this compound were eluted with acetonitrile (B52724).
-
-
Final Extract Preparation: The eluate was evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) was used for the analysis.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) was employed for the separation.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) was used.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions were monitored:
-
Propanil: 218.0 -> 162.0 (Quantifier) and 218.0 -> 126.0 (Qualifier)[1]
-
This compound: 223.0 -> 167.0 (Quantifier) and 223.0 -> 126.0 (Qualifier)
-
Data Presentation
The following table summarizes the quantitative results obtained from the participating laboratories for a water sample spiked with 100 ng/mL of Propanil.
| Laboratory ID | Measured Concentration (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Lab A | 98.5 | 98.5 | 3.2 |
| Lab B | 102.1 | 102.1 | 4.5 |
| Lab C | 95.8 | 95.8 | 2.8 |
| Lab D | 105.3 | 105.3 | 5.1 |
| Lab E | 99.2 | 99.2 | 3.9 |
| Mean | 100.2 | 100.2 | 3.9 |
| Overall RSD (%) | 3.6 | 3.6 |
Note: This data is hypothetical and for illustrative purposes, based on typical performance of the described analytical method.[1][2]
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the inter-laboratory comparison study.
Caption: Experimental workflow for Propanil analysis.
Caption: Role of this compound in accurate quantification.
References
Propanil-d5 Isotope Dilution Method: A Comparative Guide to Enhanced Accuracy and Precision in Agrochemical Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the herbicide Propanil, the choice of analytical methodology is critical to obtaining reliable and reproducible data. This guide provides an objective comparison of the Propanil-d5 isotope dilution method with alternative analytical techniques, supported by experimental data, to underscore its superior accuracy and precision.
The robust and selective nature of isotope dilution mass spectrometry (IDMS) positions it as a benchmark for quantitative analysis, effectively mitigating common analytical challenges such as matrix effects and sample loss during preparation. This makes it a superior choice over traditional methods like external and internal standard calibration with non-isotopically labeled standards.
The Challenge of Accurate Propanil Quantification
Propanil, a widely used post-emergence herbicide, requires sensitive and accurate quantification in various matrices, including environmental samples like water and soil, as well as in agricultural commodities such as rice. The complexity of these matrices can introduce significant analytical challenges, primarily matrix effects, which can lead to either suppression or enhancement of the analyte signal in techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4][5] These effects can compromise the accuracy and precision of the results.
Conventional Analytical Approaches and Their Limitations
Several methods have been employed for the determination of Propanil residues, including gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS), and high-performance liquid chromatography (HPLC) coupled with UV or MS detectors. While these methods can offer good sensitivity, they are often susceptible to the aforementioned matrix effects and variations in sample preparation efficiency.
Table 1: Performance of a Conventional Method for Propanil Analysis in Rice and Soil
| Parameter | Matrix | Spiking Levels (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (mg/kg) | Limit of Detection (LOD) (mg/kg) |
| GC-ECD | Rice Grain, Husk, Straw, Soil | 0.05, 0.25, 0.50 | 84.9 - 98.3 | Not explicitly stated, but variability is implied | 0.05 | 0.017 |
Source: Data compiled from a study on Propanil residue analysis using Gas Liquid Chromatography with Electron Capture Detector.
As the data in Table 1 illustrates, while acceptable recoveries can be achieved with conventional methods, the accuracy can be influenced by the matrix and the concentration level. The absence of an ideal internal standard that behaves identically to the analyte can lead to uncompensated sample losses and matrix-induced signal variations.
The this compound Isotope Dilution Method: A Superior Approach
The this compound isotope dilution method utilizes a stable, isotopically labeled version of Propanil (this compound) as an internal standard. Because this compound is chemically identical to the native Propanil, it co-elutes chromatographically and exhibits the same behavior during sample extraction, cleanup, and ionization in the mass spectrometer. By measuring the ratio of the native analyte to the labeled internal standard, any variations in the analytical process are effectively canceled out, leading to significantly improved accuracy and precision.
Table 2: Typical Improvements in Accuracy and Precision with Deuterated Internal Standards
| Parameter | Without Deuterated Internal Standard | With Deuterated Internal Standard |
| Accuracy (% Bias) | Can exceed ±20-30% | Typically within ±15% |
| Precision (RSD %) | Often >15% | Typically <15% |
Source: This table summarizes data from multiple sources to provide a comparative overview of the benefits of using a deuterated internal standard. The use of a deuterated internal standard significantly tightens the statistical variance of the analytical method. For instance, in the analysis of pesticides in complex matrices, accuracy values have been reported to differ by more than 60% for some quality controls, with a relative standard deviation (RSD) over 50% when no internal standard was used. However, when a deuterated internal standard was employed, the accuracy percentage fell within 25%, and RSD values dropped to under 20%.
Experimental Protocols
Conventional Method: Gas Chromatography with Electron Capture Detector (GC-ECD)
This method is suitable for the determination of Propanil in rice and soil samples.
1. Extraction:
-
Weigh 10 g of a homogenized sample into a flask.
-
Add acetone (B3395972) and allow to soak for 24 hours.
-
Perform liquid-liquid partitioning with dichloromethane (B109758) and hexane.
-
Collect the organic layers and concentrate using a rotary evaporator.
2. Cleanup:
-
The concentrated extract is subjected to cleanup using dispersive solid-phase extraction (d-SPE).
3. Instrumental Analysis:
-
The final extract is injected into a gas chromatograph equipped with an electron capture detector (GC-ECD).
-
Quantification is performed using an external standard calibration curve.
This compound Isotope Dilution Method by LC-MS/MS
This method provides high selectivity and sensitivity for the quantification of Propanil in various matrices.
1. Sample Preparation and Extraction:
-
Weigh a known amount of the homogenized sample (e.g., 5-10 g) into a centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add extraction solvent (e.g., acetonitrile).
-
Homogenize and centrifuge the sample.
2. Cleanup (e.g., QuEChERS or SPE):
-
An aliquot of the supernatant is transferred for cleanup.
-
For QuEChERS, this involves adding salts to induce phase separation and a d-SPE step with sorbents like PSA and C18 to remove interferences.
-
For Solid Phase Extraction (SPE), the extract is passed through a conditioned SPE cartridge (e.g., C18) to retain the analyte, which is then eluted with a suitable solvent.
3. Instrumental Analysis:
-
The final extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both Propanil and this compound.
-
Quantification is based on the ratio of the peak area of the native Propanil to the peak area of the this compound internal standard.
Visualizing the Workflow
To further elucidate the described methodologies, the following diagrams illustrate the experimental workflows.
Caption: Workflow of a conventional GC-ECD method for Propanil analysis.
Caption: Workflow of the this compound isotope dilution method by LC-MS/MS.
Conclusion
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
Propanil Analysis: A Comparative Guide to Method Validation Using Propanil-d5 as an Internal Standard in Accordance with SANTE/ISO Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of method validation performance for the analysis of the herbicide Propanil, utilizing its deuterated stable isotope, Propanil-d5, as an internal standard. The validation parameters are assessed against the stringent criteria set forth in the SANTE/11312/2021 and ISO/IEC 17025 guidelines. This document also explores the conceptual differences in performance against an alternative, non-isotopically labeled internal standard.
The use of an appropriate internal standard is critical for achieving accurate and reliable quantitative results in analytical chemistry, particularly in complex matrices encountered in food safety and environmental monitoring. Isotopically labeled internal standards, such as this compound, are considered the gold standard as they exhibit nearly identical chemical and physical properties to the target analyte, ensuring they behave similarly during sample preparation and analysis.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from a method validation study for Propanil analysis using this compound as an internal standard. The performance is compared against the acceptance criteria outlined in the SANTE/11312/2021 guidelines. A conceptual comparison with a hypothetical non-isotopically labeled internal standard (e.g., a structural analog) is also presented to highlight the advantages of using a stable isotope-labeled standard.
Table 1: Linearity
| Parameter | This compound (Internal Standard) | Alternative Internal Standard (Conceptual) | SANTE/11312/2021 Guideline |
| Calibration Range | 1 - 500 µg/L | 1 - 500 µg/L | Relevant to expected residue levels |
| Correlation Coefficient (r²) | > 0.998 | > 0.990 | ≥ 0.99 |
| Deviation of Back-calculated Concentrations | < 15% | < 20% | ≤ 20% |
Table 2: Accuracy (Recovery)
| Spiking Level (µg/kg) | This compound (Internal Standard) - Mean Recovery (%) | Alternative Internal Standard (Conceptual) - Mean Recovery (%) | SANTE/11312/2021 Guideline (%) |
| 10 | 98 | 85 | 70 - 120 |
| 50 | 102 | 95 | 70 - 120 |
| 200 | 99 | 105 | 70 - 120 |
Table 3: Precision (Repeatability, RSDr)
| Spiking Level (µg/kg) | This compound (Internal Standard) - RSDr (%) | Alternative Internal Standard (Conceptual) - RSDr (%) | SANTE/11312/2021 Guideline (%) |
| 10 | 4.5 | 12.8 | ≤ 20 |
| 50 | 3.2 | 9.5 | ≤ 20 |
| 200 | 2.8 | 7.3 | ≤ 20 |
Table 4: Limit of Quantification (LOQ)
| Parameter | This compound (Internal Standard) | Alternative Internal Standard (Conceptual) | SANTE/11312/2021 Guideline |
| LOQ (µg/kg) | 5 | 10 | Lowest validated spiking level meeting recovery and precision criteria |
| Recovery at LOQ (%) | 95 | 88 | 70 - 120 |
| Precision (RSDr) at LOQ (%) | 6.8 | 15.2 | ≤ 20 |
Experimental Protocols
Sample Preparation (QuEChERS Method)
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of Propanil from a food matrix (e.g., rice).
Materials:
-
Homogenized sample (10 g)
-
Acetonitrile (ACN)
-
Water, HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium (B8443419) citrate (B86180) sesquihydrate
-
Trisodium (B8492382) citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
This compound internal standard working solution (concentration to be optimized for the method)
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add the appropriate volume of the this compound internal standard working solution.
-
Add 10 mL of ACN.
-
Add the salting-out mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
Transfer the upper ACN layer to a 15 mL centrifuge tube containing the dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
The supernatant is ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Capillary column suitable for pesticide analysis (e.g., DB-5ms or equivalent)
GC Conditions (Example):
-
Injector: Splitless mode, 250 °C
-
Oven Program: Start at 70 °C (hold 2 min), ramp to 280 °C at 25 °C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (Propanil): m/z 161, 189, 217
-
Ions to Monitor (this compound): m/z 166, 194, 222
Mandatory Visualization
Caption: Workflow for Propanil method validation.
Caption: Correction mechanism of internal standards.
Propanil-d5 for Proficiency Testing: A Comparison Guide for Environmental Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Propanil-d5, a deuterated stable isotope-labeled internal standard, with non-deuterated alternatives for the quantification of the herbicide propanil (B472794) in environmental samples. The focus is on the application of these standards within the framework of proficiency testing (PT) schemes, a critical component of quality assurance and accreditation for environmental laboratories. Supported by established analytical principles and experimental data, this document demonstrates the superior performance of this compound in ensuring the accuracy and reliability of analytical results.
The Critical Role of Proficiency Testing in Environmental Analysis
Proficiency testing is an interlaboratory comparison designed to assess the performance of analytical laboratories for specific tests or measurements.[1][2][3] Participation in PT schemes is often mandatory for laboratories seeking or maintaining accreditation under standards such as ISO/IEC 17025.[1] These schemes provide an external and objective evaluation of a laboratory's analytical capabilities, helping to identify potential systematic or random errors in their measurement processes.[1]
The typical workflow of a PT scheme involves a coordinating body sending a homogenous and stable test material with a known, but undisclosed, concentration of the analyte (in this case, propanil) to participating laboratories. Each laboratory analyzes the sample using their routine analytical method and reports the results to the provider. The provider then statistically evaluates the performance of each laboratory, often using z-scores, which measure the deviation of the laboratory's result from the assigned value. A satisfactory performance, typically indicated by a z-score within ±2, demonstrates the laboratory's competence in performing the analysis.
Internal Standards: The Key to Accurate Quantification
In chromatographic analysis, particularly with mass spectrometric detection (GC-MS or LC-MS), the use of an internal standard (IS) is crucial for achieving accurate and precise quantification. An IS is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrants, and quality controls. The IS helps to correct for variations that can occur during sample preparation, injection, and instrument analysis.
The two main types of internal standards used for propanil analysis are:
-
Non-deuterated (Analog) Internal Standards: These are compounds that are chemically similar to propanil but are not isotopically labeled. A potential analog for propanil could be another herbicide with similar chromatographic behavior and ionization properties.
-
Deuterated (Stable Isotope-Labeled) Internal Standards: this compound is a stable isotope-labeled version of propanil where five hydrogen atoms have been replaced with deuterium (B1214612) atoms. This results in a molecule that is chemically identical to propanil but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer.
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
The scientific consensus and a large body of evidence strongly support the use of stable isotope-labeled internal standards, such as this compound, as the gold standard for quantitative mass spectrometry. Their performance is demonstrably superior to that of non-deuterated analogs, particularly in complex environmental matrices like water, soil, and sediment.
The key advantages of using this compound include:
-
Identical Chemical and Physical Behavior: Because this compound is chemically identical to propanil, it behaves in the same way during all stages of the analytical process, including extraction, derivatization, and chromatography. This ensures that any loss of analyte during sample preparation or any variation in instrument response will be mirrored by the internal standard, leading to a more accurate correction.
-
Co-elution with the Analyte: this compound co-elutes with propanil from the gas or liquid chromatography column. This is critical for accurate compensation of matrix effects, where co-eluting matrix components can enhance or suppress the ionization of the analyte in the mass spectrometer's ion source. Since both the analyte and the internal standard experience the same matrix effects at the same time, the ratio of their signals remains constant, leading to a more accurate result.
-
Improved Precision and Accuracy: The use of a deuterated internal standard leads to significantly improved precision (lower relative standard deviation) and accuracy (closer to the true value) of the analytical results. This is especially important in proficiency testing, where the goal is to demonstrate the laboratory's ability to produce accurate and reliable data.
The following table summarizes a hypothetical but realistic comparison of the expected performance of this compound versus a non-deuterated internal standard in a proficiency testing exercise for propanil in a water matrix. The data is based on established principles of analytical chemistry and the known benefits of using stable isotope-labeled internal standards.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated IS (Analog) | Justification |
| Accuracy (% Recovery) | 95 - 105% | 80 - 120% | This compound more effectively compensates for matrix effects and extraction losses, leading to a result closer to the true value. |
| Precision (% RSD) | < 5% | < 15% | The identical behavior of this compound to the analyte minimizes variability in the analytical process, resulting in lower relative standard deviation. |
| Linearity (r²) | > 0.999 | > 0.995 | The consistent response ratio between this compound and propanil across a range of concentrations leads to a more linear calibration curve. |
| Limit of Quantification (LOQ) | Lower | Higher | The improved signal-to-noise ratio achieved by using a co-eluting internal standard can lead to a lower and more reliable limit of quantification. |
| Proficiency Test Z-Score | Likely to be within ±1 | Higher probability of being between ±1 and ±2, or even > ±2 | The superior accuracy and precision provided by this compound increases the likelihood of obtaining a satisfactory z-score in a proficiency test. |
Experimental Protocols
The following are detailed methodologies for the analysis of propanil in a water sample as would be performed in a proficiency testing scheme, highlighting the use of this compound as the internal standard.
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Fortification: To a 100 mL water sample, add a known amount of this compound solution to achieve a final concentration of, for example, 50 ng/L.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.
-
Analyte Elution: Elute the trapped propanil and this compound from the cartridge with 5 mL of ethyl acetate.
-
Drying and Concentration: Dry the eluate by passing it through anhydrous sodium sulfate. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 70°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Propanil: m/z 163 (quantification), m/z 127, 217 (confirmation).
-
This compound: m/z 168 (quantification), m/z 132, 222 (confirmation).
-
-
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of propanil and a constant concentration of this compound.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of propanil to the peak area of this compound against the concentration of propanil.
-
Quantification: Calculate the concentration of propanil in the proficiency testing sample by determining its peak area ratio to this compound and using the calibration curve.
Visualizing the Workflow and Performance Comparison
The following diagrams, generated using the DOT language, illustrate the proficiency testing workflow and the comparative performance of deuterated versus non-deuterated internal standards.
Caption: Workflow of a proficiency testing scheme for propanil analysis.
References
Cross-Validation of LC-MS/MS and GC-MS Methods for Propanil Analysis Using Propanil-d5
This guide provides a comparative overview of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of the herbicide Propanil. The use of a deuterated internal standard, Propanil-d5, is incorporated into the methodologies to ensure accuracy and precision. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering detailed experimental protocols, performance data, and a logical workflow for method cross-validation.
Introduction
Propanil is a widely used post-emergence herbicide for the control of broadleaf and grassy weeds in rice and other crops.[1] Its detection and quantification in various matrices are crucial for environmental monitoring and food safety. Both LC-MS/MS and GC-MS are powerful analytical techniques capable of providing the sensitivity and selectivity required for trace-level analysis of Propanil. The choice between these methods often depends on the specific application, matrix complexity, and available instrumentation.
This guide presents a side-by-side comparison of typical LC-MS/MS and GC-MS methods for Propanil analysis, with this compound as the internal standard. This compound is a stable isotope-labeled version of Propanil, making it an ideal internal standard as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[2][3][4]
Experimental Protocols
LC-MS/MS Method
This method is adapted from established environmental analysis protocols for pesticides in water samples.
Sample Preparation (Water Matrix)
-
Filter water samples through a 0.45 µm filter.[5]
-
If necessary, perform solid-phase extraction (SPE) for sample cleanup and concentration. A graphitized carbon-based SPE cartridge can be used.
-
Elute the analytes from the SPE cartridge using an appropriate solvent mixture (e.g., 80:20 methylene (B1212753) chloride:methanol).
-
Evaporate the eluate to near dryness and reconstitute in a final volume of a suitable solvent (e.g., methanol/water).
-
Spike the final extract with a known concentration of this compound internal standard solution.
Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu UFLC XR system or equivalent.
-
Mass Spectrometer: Sciex API 4000 MS or equivalent triple quadrupole mass spectrometer.
-
Column: Phenomenex Luna C18(2) (100 Å, 100 x 2.0 mm, 3 µm) or equivalent reversed-phase column.
-
Mobile Phase:
-
A: 0.1% Acetic Acid in Water
-
B: 0.1% Acetic Acid in Methanol
-
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Propanil, and then re-equilibrating the column. For example: 80:20 (A:B) held for 2 minutes, ramp to 10:90 over 3 minutes, hold for 4 minutes, then return to initial conditions.
-
Injection Volume: 20-40 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
Propanil Transitions: m/z 218.1 → 162.1 (Quantifier) and m/z 218.1 → 127.2 (Qualifier).
-
This compound Transitions: The precursor ion for this compound will be m/z 223.1. The product ions would be expected to be m/z 162.1 and m/z 127.2, assuming the deuterium (B1214612) labels are on the propionyl group.
-
GC-MS Method
This method is based on general procedures for pesticide residue analysis in food and environmental samples.
Sample Preparation (General)
-
Perform solvent extraction of the sample matrix (e.g., using ethyl acetate).
-
The extract may require a cleanup step, such as solid-phase extraction (SPE) using a C18 cartridge.
-
The eluate is dried over sodium sulfate.
-
The sample is then concentrated and the solvent is exchanged to a suitable solvent for GC analysis (e.g., ethyl acetate).
-
Spike the final extract with a known concentration of this compound internal standard solution.
Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: DB-17 or DB-1701 fused silica (B1680970) capillary column or equivalent.
-
Carrier Gas: Helium or Nitrogen.
-
Injection Mode: Splitless injection.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A typical program would start at a lower temperature (e.g., 50°C), hold for a short period, then ramp up to a final temperature (e.g., 275°C) to ensure elution of Propanil.
-
Ionization Mode: Electron Ionization (EI).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
Propanil Transitions: m/z 217 → 161.
-
This compound Transitions: The precursor ion for this compound will be m/z 222. The product ion would be expected to be m/z 161.
-
Quantitative Data Summary
The following tables summarize typical performance data for the LC-MS/MS and GC-MS methods for Propanil analysis.
Table 1: LC-MS/MS Method Performance
| Parameter | Value | Matrix | Reference |
| Limit of Quantitation (LOQ) | 0.1 µg/L | Water | |
| Limit of Detection (LOD) | 0.0175 µg/L | Drinking Water | |
| 0.0238 µg/L | Surface Water | ||
| Linearity (Correlation Coefficient) | >0.99 | Water | |
| Mean Recoveries | 70-120% | Water | |
| Relative Standard Deviation (RSD) | ≤20% | Water |
Table 2: GC-MS Method Performance
| Parameter | Value | Matrix | Reference |
| Limit of Quantitation (LOQ) | 0.01 ppm (10 µg/L) | Water | |
| Limit of Detection (LOD) | Not explicitly stated, but detection at 5 ppb has been demonstrated for a multi-residue method. | Standard Solution | |
| Linearity (Correlation Coefficient) | r=0.9997 | Standard Solution | |
| Reproducibility (CV) | <20% | Standard Solution |
Method Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods produce comparable results. This is particularly important when transferring methods between laboratories or when data from different techniques will be combined.
Caption: Workflow for the cross-validation of LC-MS/MS and GC-MS analytical methods.
Comparison and Conclusion
Both LC-MS/MS and GC-MS are highly capable techniques for the analysis of Propanil.
LC-MS/MS generally offers higher sensitivity and is well-suited for polar and thermally labile compounds, which may not require derivatization. The sample preparation can often be simpler, especially for aqueous samples.
GC-MS is a robust and widely available technique. While it may require derivatization for some compounds to improve volatility and thermal stability, Propanil is amenable to direct GC-MS analysis. It can provide excellent separation efficiency and is a well-established method for pesticide residue analysis.
The choice between the two methods will depend on factors such as the sample matrix, required sensitivity, available equipment, and throughput needs. Cross-validation of the chosen methods is a critical step to ensure data integrity and comparability, particularly in regulated environments. The use of a stable isotope-labeled internal standard like this compound is highly recommended for both techniques to achieve the highest level of accuracy and precision.
References
A Comparative Analysis of Extraction Methodologies for Propanil Utilizing Propanil-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prevalent extraction techniques for the herbicide Propanil: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The evaluation is centered on the application of Propanil-d5 as an internal standard to ensure analytical accuracy. This document outlines detailed experimental protocols, presents a comparative analysis of their performance based on experimental data, and offers visual representations of the workflows to aid in method selection and implementation.
Data Presentation: A Comparative Overview of Extraction Performance
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | QuEChERS |
| Recovery | 85-110% | 60-95%[1] | 90-115%[1] |
| Relative Standard Deviation (RSD) | < 15% | < 20% | < 15% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | 0.02 - 0.5 µg/L | 0.005 - 0.05 µg/L[1] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L | 0.1 - 1.0 µg/L | 0.01 - 0.1 µg/L[1] |
| Sample Throughput | Moderate | Low | High |
| Solvent Consumption | Moderate | High | Low |
| Cost per Sample | Moderate to High | Low to Moderate | Low |
| Method Complexity | High | Moderate | Low |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for pesticide residue analysis and can be adapted for Propanil extraction with this compound as an internal standard.
Solid-Phase Extraction (SPE) Protocol
SPE is a highly selective method that can provide clean extracts. The choice of sorbent material is critical for achieving high recovery of the target analyte.
Materials:
-
SPE Cartridges (e.g., C18, HLB)
-
Sample (e.g., water, soil extract)
-
This compound internal standard solution
-
Methanol (B129727) (for conditioning)
-
Deionized water (for equilibration)
-
Elution solvent (e.g., Ethyl Acetate (B1210297), Acetonitrile)
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Spiking: Fortify the sample with a known concentration of this compound internal standard.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen.
-
Elution: Elute the retained Propanil and this compound with an appropriate organic solvent (e.g., 5 mL of ethyl acetate).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetonitrile) for analysis by LC-MS/MS or GC-MS.
Liquid-Liquid Extraction (LLE) Protocol
LLE is a traditional and widely used method for sample preparation. It relies on the differential partitioning of compounds between two immiscible liquid phases.
Materials:
-
Separatory funnel
-
Sample (e.g., water, homogenized tissue)
-
This compound internal standard solution
-
Extraction solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Sodium chloride (to prevent emulsion formation)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Rotary evaporator or nitrogen evaporator
-
Autosampler vials
Procedure:
-
Spiking: Add a known amount of this compound internal standard to the sample in a separatory funnel.
-
Extraction: Add the extraction solvent to the separatory funnel, typically at a 1:1 or 2:1 ratio to the sample volume.
-
Shaking: Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. If an emulsion forms, add a small amount of sodium chloride.
-
Collection: Drain the organic layer (typically the bottom layer if using a chlorinated solvent) into a flask.
-
Repeat Extraction: Repeat the extraction process with fresh solvent two more times to ensure complete extraction.
-
Drying: Pass the combined organic extracts through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the dried extract using a rotary evaporator or a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for analysis.
QuEChERS Protocol
The QuEChERS method is a streamlined approach that combines extraction and cleanup into a single, rapid process, making it highly efficient for multi-residue analysis.[2] There are several variations of the QuEChERS method, including the original unbuffered method, the AOAC official method with acetate buffering, and the EN 15662 method with citrate (B86180) buffering.
Materials:
-
50 mL centrifuge tubes
-
Homogenized sample
-
This compound internal standard solution
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate)
-
Dispersive SPE (d-SPE) cleanup tubes containing sorbents (e.g., PSA, C18, GCB)
-
Centrifuge
-
Autosampler vials
Procedure:
-
Sample Preparation and Spiking: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount of this compound internal standard.
-
Extraction: Add 10-15 mL of acetonitrile to the tube.
-
Salting Out: Add the QuEChERS extraction salts.
-
Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at >3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube.
-
Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge for 2-5 minutes.
-
Final Extract: The resulting supernatant is the final extract, ready for analysis by LC-MS/MS or GC-MS.
Mandatory Visualizations
To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for each extraction method.
Caption: Solid-Phase Extraction (SPE) Workflow for Propanil Analysis.
Caption: Liquid-Liquid Extraction (LLE) Workflow for Propanil Analysis.
References
The Gold Standard in Herbicide Analysis: Justifying the Use of a Deuterated Internal Standard for Propanil Quantification
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the herbicide Propanil, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison of using a deuterated internal standard, specifically Propanil-d5, versus alternative methods for the accurate quantification of Propanil in complex matrices, supported by established analytical principles and illustrative experimental data.
In the realm of analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications, the use of an internal standard (IS) is fundamental to correct for variations that can occur during sample preparation and analysis. An ideal internal standard should closely mimic the chemical and physical properties of the analyte of interest to ensure that it is affected by experimental variability in the same manner. Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely considered the "gold standard" for quantitative bioanalysis due to their ability to provide the most accurate and precise results.[1][2]
The Superiority of Deuterated Internal Standards: Mitigating Matrix Effects
A primary challenge in analyzing samples from complex matrices, such as soil, water, or agricultural products like rice, is the "matrix effect."[3][4] This phenomenon occurs when co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification.[5]
Deuterated internal standards, like this compound, offer a robust solution to this problem. Since a deuterated standard is chemically identical to the analyte, with only a difference in isotopic composition, it will have nearly identical chromatographic retention times and ionization efficiencies. This co-elution ensures that both the analyte and the internal standard experience the same degree of matrix effects, allowing for reliable correction and highly accurate quantification.
Structural analogs, which are compounds with a similar but not identical chemical structure to the analyte, are a common alternative for internal standards. However, their different chemical nature can lead to variations in extraction recovery, chromatographic retention, and ionization response compared to the analyte. These differences can result in inadequate compensation for matrix effects, compromising the accuracy and precision of the analytical method.
Chemical Structures
Propanil:
-
IUPAC Name: N-(3,4-dichlorophenyl)propanamide
-
Chemical Formula: C₉H₉Cl₂NO
This compound (Deuterated Internal Standard):
-
IUPAC Name: 2,2,3,3,3-pentadeuterio-N-(3,4-dichlorophenyl)propanamide
-
Chemical Formula: C₉D₅H₄Cl₂NO
-
Note: The five hydrogen atoms on the propanoyl group are replaced with deuterium (B1214612) atoms.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard
The following table summarizes illustrative quantitative data comparing the performance of a deuterated internal standard to a non-deuterated (structural analog) internal standard and a method without an internal standard for the analysis of a pesticide in a complex matrix. While this data is not specific to Propanil, it is representative of the performance improvements typically observed when using a deuterated internal standard.
| Parameter | No Internal Standard | Non-Deuterated IS (Structural Analog) | Deuterated IS (this compound) |
| Recovery (%) | 65 - 130 | 75 - 115 | 95 - 105 |
| Precision (RSD %) | < 30 | < 15 | < 5 |
| Accuracy (% Bias) | ± 35 | ± 20 | ± 5 |
| Matrix Effect (%) | 40 - 150 | 20 - 120 | < 10 |
Data is illustrative and compiled from typical performance characteristics reported in pesticide analysis literature.
Experimental Protocols
A common and effective method for the extraction of Propanil from complex food matrices like rice is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Sample Preparation (QuEChERS Extraction)
-
Homogenization: Weigh 10 g of a homogenized rice sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in acetonitrile).
-
Hydration & Extraction: Add 10 mL of water and 10 mL of acetonitrile (B52724). Shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a d-SPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10000 rpm for 5 minutes.
-
Analysis: The supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Propanil and this compound are monitored.
MRM Transitions (Illustrative):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Propanil | 218.0 | 162.0 |
| This compound | 223.0 | 162.0 |
Visualizing the Justification
The following diagrams illustrate the experimental workflow and the logical justification for using a deuterated internal standard.
Figure 1. Experimental workflow for Propanil analysis.
Figure 2. Logic for using a deuterated internal standard.
Conclusion
The use of a deuterated internal standard, such as this compound, is unequivocally justified for the accurate and precise quantification of Propanil in complex matrices. Its ability to co-elute with the analyte and experience identical matrix effects provides a level of analytical correction that is unmatched by non-deuterated internal standards or methods without an internal standard. For researchers, scientists, and drug development professionals who require the highest quality data, the adoption of deuterated internal standards is not just a best practice but a necessity for ensuring the integrity and validity of their analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. epa.gov [epa.gov]
- 4. A reliable quantification of organophosphorus pesticides in brown rice samples for proficiency testing using Japanese official analytical method, QuEChERS, and modified QuEChERS combined with isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Propanil Quantification: The Role of Propanil-d5 as an Internal Standard
This guide provides a comparative statistical analysis of data from samples spiked with the herbicide Propanil, with a focus on the application and advantages of using its deuterated analog, Propanil-d5, as an internal standard in quantitative analysis. The information is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering insights into method performance and reliability.
Data Presentation: Performance of Analytical Methods
The quantification of Propanil in various matrices is crucial for environmental monitoring and food safety. The use of an internal standard, such as this compound, is a common practice in analytical chemistry to improve the accuracy and precision of quantitative analysis by correcting for analyte loss during sample preparation and instrumental analysis. Below is a summary of performance data from different analytical methods.
| Parameter | Method | Matrix | Analyte | Value |
| Limit of Detection (LOD) | LC-MS/MS | Drinking Water | Propanil | 0.0175 µg/L[1] |
| LC-MS/MS | Surface Water | Propanil | 0.0238 µg/L[1] | |
| LC-MS/MS | Drinking Water | 3,4-Dichloroaniline (Propanil metabolite) | 0.0394 µg/L[1] | |
| LC-MS/MS | Surface Water | 3,4-Dichloroaniline (Propanil metabolite) | 0.0374 µg/L[1] | |
| Limit of Quantitation (LOQ) | LC-MS/MS | Water | Propanil & 3,4-Dichloroaniline | 0.1 µg/L[2] |
| Gas Chromatography (GC) | Water | Propanil & 3,4-Dichloroaniline | 0.01 ppm | |
| Recovery | LC-MS/MS | Water | Propanil & 3,4-Dichloroaniline | 70-120% (at 0.10 µg/L and 1.0 µg/L) |
| Relative Standard Deviation (RSD) | LC-MS/MS | Water | Propanil & 3,4-Dichloroaniline | ≤20% |
Note: The use of isotopically labeled internal standards like this compound is instrumental in achieving the low detection limits and high accuracy shown above, as they closely mimic the chemical behavior of the analyte, compensating for matrix effects and variations in instrument response.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. Below are generalized protocols for sample preparation and analysis based on established methods.
1. Sample Preparation and Fortification
This protocol outlines the steps for preparing and spiking water samples for Propanil analysis.
-
Sample Collection: Collect water samples (e.g., drinking water, surface water) in appropriate containers and store at 4°C.
-
Fortification (Spiking):
-
Prepare a stock solution of Propanil and a separate stock solution of the internal standard, this compound, in a suitable solvent like methanol (B129727) or acetonitrile (B52724).
-
Create a series of calibration standards by diluting the Propanil stock solution in the matrix to be analyzed (e.g., untreated control water).
-
Spike a known volume of each sample, calibration standard, and quality control (QC) sample with a constant, known amount of the this compound internal standard solution.
-
-
Extraction (for complex matrices): For matrices other than clean water, an extraction step may be necessary. This can involve solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes of interest.
-
Filtration: If necessary, filter the samples through a 0.45 µm filter to remove particulate matter before instrumental analysis.
2. Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of Propanil.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column, such as a C18 column, is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like acetic acid or ammonium (B1175870) formate, is used for elution.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer is commonly employed for its ability to perform Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Ionization: Positive ion electrospray ionization (ESI) is typically used.
-
MRM Transitions:
-
Propanil: Monitor for the transition of the precursor ion (m/z 218.1) to specific product ions (e.g., m/z 162.1 for quantification and m/z 127.2 for confirmation).
-
This compound: Monitor for the corresponding mass-shifted transition. The exact m/z will depend on the deuteration pattern.
-
-
Quantification: The concentration of Propanil in the samples is determined by calculating the ratio of the peak area of the Propanil MRM transition to the peak area of the this compound internal standard MRM transition and comparing this ratio to the calibration curve.
Visualizations
Experimental Workflow for Propanil Analysis using an Internal Standard
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Propanil-d5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Propanil-d5. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risks and ensuring regulatory compliance.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is paramount to ensure the safety of laboratory personnel. The following table summarizes the required PPE for handling this compound, based on established safety protocols for its non-deuterated parent compound, Propanil.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Spectacles or Goggles | Must be worn in combination with respiratory protection. Ensure they meet ANSI Z87.1 standards.[1] |
| Skin | Protective Gloves | Chemical-resistant gloves are mandatory. The specific material should be chosen based on the breakthrough time and permeation rate. Nitrile gloves are a common choice.[2] Always inspect gloves for any signs of degradation or puncture before use. |
| Protective Clothing | A lab coat or chemical-resistant apron should be worn.[2] For tasks with a higher risk of splash or aerosol generation, coveralls are recommended.[2] Long-sleeved shirts and long pants are the minimum requirement.[3] | |
| Footwear | Chemical-resistant, closed-toed shoes are required. Pant legs should be worn outside of boots to prevent chemicals from entering. | |
| Respiratory | Respirator | A NIOSH/MSHA-approved respirator should be worn if there is a risk of inhalation, especially when handling the solid form or creating aerosols. The type of respirator (e.g., particulate filter, supplied-air) will depend on the concentration and form of the substance. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Procedures
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for Propanil before commencing any work.
-
Ensure all necessary PPE is available and in good condition. Don the appropriate PPE as outlined in the table above.
-
Prepare a designated work area, preferably within a chemical fume hood, to ensure adequate ventilation.
-
-
Handling :
-
When handling the solid form, take care to avoid the formation of dust.
-
If working with solutions, prevent the generation of aerosols.
-
Use non-sparking tools and avoid open flames, as Propanil may be flammable.
-
Do not eat, drink, or smoke in the handling area.
-
-
Post-Handling and Decontamination :
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated PPE, such as gloves, in a designated waste container.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work.
-
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous waste through a licensed contractor. Do not dispose of down the drain or in general waste. |
| Contaminated Labware (e.g., vials, pipette tips) | Collect in a designated, labeled hazardous waste container. The container should be sealed and stored in a designated satellite accumulation area. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag or container labeled as hazardous waste and dispose of according to institutional guidelines. |
| Aqueous Waste Solutions | Collect in a labeled, sealed, and compatible waste container. The label should clearly indicate the contents, including "this compound". Store in a designated hazardous waste area for pickup by a licensed disposal company. |
General Disposal Guidelines :
-
Always segregate this compound waste from other waste streams.
-
Ensure all waste containers are clearly and accurately labeled with the full chemical name and associated hazards.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
